molecular formula C6H8ClNO3S B2580213 (3-Ethyl-1,2-oxazol-5-yl)methanesulfonyl chloride CAS No. 2378502-21-5

(3-Ethyl-1,2-oxazol-5-yl)methanesulfonyl chloride

Cat. No.: B2580213
CAS No.: 2378502-21-5
M. Wt: 209.64
InChI Key: XFKXFOVVKWFMLM-UHFFFAOYSA-N
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Description

(3-Ethyl-1,2-oxazol-5-yl)methanesulfonyl chloride is a chemical building block designed for medicinal chemistry and drug discovery research. Its core structure combines an oxazole heterocycle with a reactive sulfonyl chloride group, making it a valuable intermediate for constructing more complex molecules. The sulfonyl chloride functional group is highly reactive towards nucleophiles, allowing researchers to readily form sulfonamide or sulfonate ester linkages. This enables the covalent attachment of the 3-ethylisoxazole moiety to other pharmacologically active structures or chemical probes. Oxazole derivatives are recognized in scientific literature for their potential in anticancer research. Studies on structurally related 1,3-oxazol-4-yltriphenylphosphonium salts have demonstrated excellent anticancer activity in panels of tumor cell lines, with some derivatives showing average GI50 values in the sub-micromolar to micromolar range . These compounds are of particular interest for developing mitochondriotropic anticancer agents, known as mitokans, which can selectively destabilize the mitochondria of cancer cells and induce programmed cell death while potentially minimizing damage to nuclear DNA . The 3-ethyl substituent on the oxazole ring can influence the compound's lipophilicity and steric profile, which are critical parameters for optimizing the pharmacokinetic properties of drug candidates. This reagent is intended solely for the synthesis of novel compounds for research purposes, such as investigating new oncological therapies.

Properties

IUPAC Name

(3-ethyl-1,2-oxazol-5-yl)methanesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClNO3S/c1-2-5-3-6(11-8-5)4-12(7,9)10/h3H,2,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFKXFOVVKWFMLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=C1)CS(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Synthesis of Novel Oxazole-Containing Sulfonyl Chlorides: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Introduction: The Strategic Value of Oxazole-Sulfonyl Chloride Scaffolds

In the landscape of modern medicinal chemistry, the fusion of privileged scaffolds is a proven strategy for the development of novel therapeutic agents with enhanced potency, selectivity, and pharmacokinetic properties. The 1,3-oxazole ring is a cornerstone heterocycle, present in numerous natural products and FDA-approved drugs, valued for its metabolic stability and its ability to engage in key hydrogen bonding interactions.[1][2][3] Similarly, the sulfonamide functional group, readily derived from its sulfonyl chloride precursor, is a mainstay in drug design, critical to the function of antibacterial, anti-inflammatory, and antiviral agents.[4]

The combination of these two motifs into a single molecular entity—the oxazole-containing sulfonyl chloride—creates a highly versatile and reactive building block. These intermediates are pivotal for the rapid generation of compound libraries, enabling extensive structure-activity relationship (SAR) studies.[4] However, the synthesis of these hybrid structures is not trivial. It requires a nuanced understanding of heterocyclic chemistry and careful strategic planning to navigate challenges such as ring stability, regioselectivity, and the inherent reactivity of the sulfonyl chloride group.

This guide provides an in-depth exploration of the core synthetic strategies for preparing novel oxazole-containing sulfonyl chlorides. Moving beyond simple procedural lists, we will dissect the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative literature.

Pillar 1: Core Synthetic Strategies—A Dichotomy of Approach

The synthesis of an oxazole-sulfonyl chloride can be broadly categorized into two strategic approaches: a Linear Synthesis , where the sulfonyl chloride is installed onto a pre-formed oxazole ring, and a Convergent/Late-Stage Functionalization , where the oxazole is constructed from a precursor already bearing a sulfur-based functional group that is later converted to the sulfonyl chloride. The choice between these pathways is dictated by the availability of starting materials, desired substitution patterns, and the chemical tolerance of the substituents.

G cluster_0 Synthetic Planning Start Target: Oxazole-SO2Cl Strategy Strategic Decision Start->Strategy Linear Approach A: Linear Synthesis Strategy->Linear Pre-formed Oxazole Convergent Approach B: Convergent / Late-Stage Strategy->Convergent Sulfur Precursor StepA1 1. Synthesize Substituted Oxazole Linear->StepA1 StepB1 1. Synthesize Precursor (e.g., Aryl-Thiol) Convergent->StepB1 StepA2 2. Introduce SO2Cl (e.g., Chlorosulfonation) StepA1->StepA2 End Final Product StepA2->End StepB2 2. Construct Oxazole Ring StepB1->StepB2 StepB3 3. Oxidize/Chlorinate to SO2Cl StepB2->StepB3 StepB3->End

Caption: High-level overview of synthetic strategies.

Pillar 2: The Linear Approach—Building the Ring First

The most direct conceptual path involves the initial construction of the desired oxazole core, followed by the introduction of the sulfonyl chloride group. This strategy is particularly effective when the desired oxazole can be synthesized from readily available starting materials and is stable to the often harsh conditions of chlorosulfonation.

Constructing the Oxazole Core

Numerous named reactions exist for oxazole synthesis, with the Robinson-Gabriel and related methods being particularly prevalent.[3][5] A common and effective route begins with an α-haloketone or its synthetic equivalent. For example, the synthesis of a 2-cyclopropyl-4-phenyloxazole core, a key intermediate for certain tubulin polymerization inhibitors, proceeds from acetophenone.[1][2]

The key steps involve:

  • α-Halogenation: Conversion of a ketone (e.g., acetophenone) to an α-haloketone.

  • Amination: Introduction of a nitrogen source, often via the Delépine reaction, to form an α-amino ketone hydrochloride.[1][2]

  • Acylation: N-acylation of the α-amino ketone.

  • Cyclodehydration: Ring closure to form the oxazole, typically using a strong dehydrating agent like phosphoryl chloride (POCl₃) or concentrated sulfuric acid.[5]

G cluster_1 Linear Synthesis Pathway Example Acetophenone Acetophenone alphaBromo α-Bromoacetophenone Acetophenone->alphaBromo a) Br2, MTBE AmineSalt α-Aminoacetophenone HCl Salt alphaBromo->AmineSalt b) Delépine Rxn Amide N-Acyl Amide AmineSalt->Amide c) Acyl Chloride, Et3N Oxazole Substituted 1,3-Oxazole Amide->Oxazole d) POCl3, reflux SulfonylChloride Oxazole-Sulfonyl Chloride Oxazole->SulfonylChloride e) HSO3Cl, SOCl2

Caption: Example of a linear synthesis pathway.[1][2]

Introducing the Sulfonyl Chloride Moiety

With the oxazole in hand, the next critical step is electrophilic chlorosulfonation. This is typically achieved using chlorosulfonic acid (HSO₃Cl), often in the presence of thionyl chloride (SOCl₂) to consume the HCl byproduct and drive the reaction.[1][2]

Causality Behind Experimental Choices:

  • Reagent: Chlorosulfonic acid is a powerful sulfonating and chlorinating agent. The reaction proceeds via electrophilic aromatic substitution on the phenyl ring attached to the oxazole.

  • Temperature Control: The reaction is highly exothermic and must be performed at low temperatures (e.g., 0 °C) during reagent addition to prevent uncontrolled side reactions and degradation of the oxazole ring.

  • Solvent: Often, the reaction is run neat or with a minimal amount of an inert solvent. Thionyl chloride can serve as both a reagent and a co-solvent.

Trustworthiness & Self-Validation: A successful reaction is validated by a clean workup (quenching on ice) and the precipitation of the sulfonyl chloride product, which can be confirmed by standard analytical techniques (NMR, MS). The reactivity of the crude product in a subsequent reaction (e.g., sulfonamide formation) provides ultimate validation of its synthesis.[1][2]

Pillar 3: The Convergent / Late-Stage Approach

This strategy offers greater flexibility, particularly for sensitive or complex oxazoles. It involves synthesizing an oxazole that already contains a sulfur functional group at the desired position, which is then converted to the sulfonyl chloride in a final, often milder, step. Common sulfur precursors include thiols, disulfides, or benzylmercaptans.[6][7][8]

Key Transformation: Oxidative Chlorination

The cornerstone of this approach is the oxidative chlorination of a sulfur precursor. This avoids the harsh conditions of direct chlorosulfonation, making it suitable for delicate substrates.

Method A: From Heteroaryl Thiols using Hypochlorite A robust method involves the oxidation of a heteroaryl thiol using aqueous sodium hypochlorite (bleach) in a biphasic system at low temperatures.[7]

  • Rationale: This method avoids the use of hazardous chlorine gas. The low temperature (–25 to –5 °C) is critical for preserving the stability of the often-labile heteroaryl sulfonyl chloride product.[7][9] The biphasic system (e.g., CH₂Cl₂/aq. HCl) facilitates both the reaction and subsequent separation.

Method B: From Thiols/Disulfides using H₂O₂/ZrCl₄ A novel and practical method utilizes hydrogen peroxide in the presence of zirconium tetrachloride for the direct conversion of thiols and disulfides to their corresponding sulfonyl chlorides.[10]

  • Advantages: This system offers excellent yields, extremely short reaction times (often minutes), and operates under mild, room temperature conditions, significantly broadening the substrate scope.[10] It represents a greener alternative to traditional methods.

Method C: From Benzylmercaptans using Chlorine An established, though less common, industrial process involves suspending a benzylmercapto-heterocycle in an aqueous acid solution and bubbling chlorine gas through the mixture.[6] The benzyl group is cleaved, and the sulfur is oxidized to the sulfonyl chloride.

G cluster_2 Late-Stage Oxidative Chlorination Thiol Oxazole-Thiol (or disulfide) SulfonylChloride Oxazole-Sulfonyl Chloride Thiol->SulfonylChloride Oxidative Chlorination [Reagent System] Reagents Common Reagent Systems: - NaOCl / aq. HCl, -10°C - H2O2 / ZrCl4, rt - Cl2(g) / aq. Acid

Caption: General scheme for late-stage functionalization.

Data Presentation: Comparison of Sulfonyl Chloride Synthesis Methods

MethodPrecursorKey ReagentsTemperatureAdvantagesDisadvantagesRef.
Direct Chlorosulfonation Activated Aryl-OxazoleHSO₃Cl, SOCl₂0 to 60 °CDirect, few steps for suitable substrates.Harsh conditions, limited functional group tolerance.[1][2]
Hypochlorite Oxidation Heteroaryl-ThiolNaOCl, aq. HCl-25 to -5 °CAvoids Cl₂ gas, good for many heterocycles.Requires low temperatures, potential for over-oxidation.[7]
H₂O₂/ZrCl₄ Oxidation Thiol or DisulfideH₂O₂, ZrCl₄Room Temp.Very fast, mild conditions, high yields.ZrCl₄ is water-sensitive, not suitable for all substrates.[10]
Organozinc Coupling Organozinc ReagentTCPCRoom Temp.Modular, good for electron-rich heterocycles.Requires preparation of organozinc reagent.[11]
Chlorinolysis BenzylmercaptanCl₂(g), aq. Acid0 to 15 °CUtilizes stable precursors.Requires handling of toxic chlorine gas.[6][8]

Experimental Protocols

Protocol 1: Linear Synthesis—Chlorosulfonation of 2-Cyclopropyl-4-phenyloxazole[1][2]
  • Objective: To synthesize 4-(2-cyclopropyl-1,3-oxazol-4-yl)benzenesulfonyl chloride.

  • Step 1: Setup: To a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add 2-cyclopropyl-4-phenyloxazole (1.0 eq). Cool the flask to 0 °C in an ice-water bath.

  • Step 2: Reagent Addition: Charge the dropping funnel with chlorosulfonic acid (3.0 eq). Add the acid dropwise to the stirring substrate over 20 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Step 3: Second Reagent: After the addition is complete, add thionyl chloride (3.0 eq) dropwise at 0 °C.

  • Step 4: Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to 60 °C and stir for 2-3 hours, monitoring by TLC.

  • Step 5: Workup: Cool the reaction mixture back to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Step 6: Isolation: The solid precipitate is collected by vacuum filtration, washed thoroughly with cold water, and dried under vacuum. The resulting sulfonyl chloride is often used immediately without further purification.

Protocol 2: Late-Stage Synthesis—Oxidative Chlorination of a Heteroaryl Thiol[7]
  • Objective: To prepare a heteroaryl sulfonyl chloride from the corresponding thiol.

  • Step 1: Setup: Suspend the heteroaryl thiol (e.g., 2-mercaptopyrimidine, 1.0 eq) in a biphasic mixture of dichloromethane (CH₂Cl₂) and 1 M aqueous HCl in an Erlenmeyer flask.

  • Step 2: Cooling: Cool the vigorously stirring mixture to between –10 and –5 °C using an ice-salt bath.

  • Step 3: Oxidation: Add cold (5 °C) 6% sodium hypochlorite solution (3.3 eq) dropwise via a dropping funnel, maintaining the internal temperature between –10 and –5 °C. The addition should be slow enough to control the exotherm.

  • Step 4: Monitoring: The reaction is typically rapid. Monitor the disappearance of the thiol by TLC.

  • Step 5: Isolation (for in-situ use): Once the reaction is complete, the organic layer containing the sulfonyl chloride is separated. It is crucial to use this solution immediately for the next step (e.g., reaction with an amine) as many heteroaryl sulfonyl chlorides are unstable and difficult to isolate.[9][11]

Conclusion and Future Outlook

The synthesis of oxazole-containing sulfonyl chlorides is a field rich with both established and innovative methodologies. The choice between a linear or convergent approach provides chemists with the flexibility to design efficient routes to complex molecular architectures. While classical methods like direct chlorosulfonation remain powerful, modern advancements using milder oxidative systems are expanding the accessible chemical space, allowing for the creation of more intricately functionalized molecules. The inherent reactivity and potential instability of these intermediates demand careful handling and strategic planning, but the reward—rapid access to diverse libraries of potential drug candidates—is substantial. As drug discovery continues to demand novel scaffolds, the mastery of synthesizing these versatile building blocks will remain a critical skill for medicinal and organic chemists.

References

  • Title: Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate Source: Organic Letters - ACS Publications URL: [Link]

  • Source: Google Patents (US2744907A)
  • Title: A Novel, Practical Synthesis of Sulfonyl Chlorides from Thiol and Disulfide Derivatives Source: Synlett URL: [Link]

  • Title: A Convenient Preparation of Heteroaryl Sulfonamides and Sulfonyl Fluorides from Heteroaryl Thiols Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

  • Title: Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors Source: ACS Medicinal Chemistry Letters URL: [Link]

  • Title: Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors Source: PMC (PubMed Central) URL: [Link]

  • Title: Synthesis of 2-aryl-4-cyano-1,3-oxazole-5-sulfonyl chlorides and N-substituted sulfonamides Source: ResearchGate URL: [Link]

  • Title: Synthesis and biological evaluation of sulfonamide-based 1,3,4-oxadiazole derivatives Source: ResearchGate URL: [Link]

  • Title: Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities Source: Indian Journal of Pharmaceutical Education and Research URL: [Link]

  • Title: Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications Source: MDPI URL: [Link]

  • Title: Synthesis of some new sulfonamide derivatives based on 1,3,4-oxadiazole Source: Journal of Chemical and Pharmaceutical Research (JOCPR) URL: [Link]

  • Title: Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review Source: Oriental Journal of Chemistry URL: [Link]

  • Title: Synthetic approaches for oxazole derivatives: A review Source: ResearchGate URL: [Link]

  • Title: Synthesis, Reactions and Medicinal Uses of Oxazole Source: Pharmaguideline URL: [Link]

Sources

Spectroscopic Data and Synthetic Workflows for (3-Ethyl-1,2-oxazol-5-yl)methanesulfonyl chloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(3-Ethyl-1,2-oxazol-5-yl)methanesulfonyl chloride (CAS: 2378502-21-5) is an essential electrophilic building block utilized extensively in medicinal chemistry for the synthesis of sulfonamide-based therapeutics[1]. The incorporation of an isoxazole pharmacophore often improves the metabolic stability and aqueous solubility of drug candidates while providing unique hydrogen-bonding interactions[2].

Because aliphatic sulfonyl chlorides are highly reactive and prone to rapid hydrolysis, handling them requires precise environmental controls and rigorous analytical validation. This technical guide provides a comprehensive breakdown of the compound's spectroscopic signatures (NMR, IR, MS) and details a self-validating, field-proven synthetic protocol for its generation and characterization.

Physicochemical Profile

PropertyValueNote
IUPAC Name (3-Ethyl-1,2-oxazol-5-yl)methanesulfonyl chlorideAlso known as (3-ethylisoxazol-5-yl)methanesulfonyl chloride
Molecular Formula C₆H₈ClNO₃S-
Molecular Weight 209.65 g/mol Monoisotopic mass: 208.99 Da
Physical State Pale yellow to colorless oil/low-melting solidHighly moisture-sensitive
Solubility Soluble in DCM, Chloroform, THF, TolueneReacts violently with water and protic solvents

Synthetic Methodology & Protocol

Mechanistic Rationale

Direct sulfonation of the isoxazole ring typically occurs at the C4 position due to electronic directing effects. Therefore, to obtain the C5-methanesulfonyl chloride, a bottom-up approach is required. The most reliable method involves starting from (3-ethylisoxazol-5-yl)methanol, converting it to an isothiouronium salt, and performing an oxidative chlorination[3].

We utilize N-chlorosuccinimide (NCS) and aqueous HCl for the oxidative chlorination step. This choice is critical: NCS provides a controlled, gradual release of electrophilic chlorine, which prevents the over-oxidation of the sulfur atom and avoids the hazardous, hard-to-scale handling of Cl₂ gas.

Step-by-Step Protocol: Oxidative Chlorination

Step 1: Isothiouronium Salt Formation

  • Dissolve (3-ethylisoxazol-5-yl)methanol (1.0 eq) in anhydrous dichloromethane (DCM).

  • Add thionyl chloride (1.5 eq) dropwise at 0 °C. Stir for 2 hours at room temperature to yield 5-(chloromethyl)-3-ethylisoxazole. Self-Validation: TLC (Hexanes:EtOAc 3:1) should show the disappearance of the polar alcohol spot.

  • Concentrate the mixture in vacuo, then redissolve the crude chloride in absolute ethanol.

  • Add thiourea (1.1 eq) and reflux for 4 hours. The S-((3-ethylisoxazol-5-yl)methyl)isothiouronium chloride salt will precipitate upon cooling. Filter and dry under high vacuum.

Step 2: Oxidative Chlorination

  • Suspend the isothiouronium salt (1.0 eq) in a mixture of acetonitrile and 2M aqueous HCl (ratio 5:1).

  • Cool the suspension to 0 °C using an ice-salt bath. Critical Step: The internal temperature must remain below 10 °C to prevent cleavage of the isoxazole ring.

  • Add N-chlorosuccinimide (NCS) (3.0 eq) in small portions over 30 minutes. The reaction mixture will turn yellow as the sulfonyl chloride forms.

  • Stir for an additional 1 hour at 0 °C.

  • Extract the aqueous mixture rapidly with cold diethyl ether (3x). Wash the combined organic layers with ice-cold brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure at < 25 °C to yield (3-Ethyl-1,2-oxazol-5-yl)methanesulfonyl chloride.

SynthWorkflow A (3-Ethylisoxazol-5-yl)methanol B 1. SOCl2, DCM 2. Thiourea, EtOH, Reflux A->B C Isothiouronium Salt Intermediate B->C D NCS, aq. HCl, MeCN < 10 °C C->D E (3-Ethyl-1,2-oxazol-5-yl)methanesulfonyl chloride D->E

Workflow for the synthesis of (3-Ethyl-1,2-oxazol-5-yl)methanesulfonyl chloride.

Spectroscopic Characterization

To ensure trustworthiness, the NMR solvent (CDCl₃) must be filtered through basic alumina immediately prior to use. Trace acid or moisture in standard CDCl₃ will rapidly hydrolyze the sulfonyl chloride into the corresponding sulfonic acid, which drastically shifts the methylene proton signals upfield and introduces a broad -OH peak.

¹H and ¹³C Nuclear Magnetic Resonance (NMR)

Table 1: ¹H NMR Data (400 MHz, Anhydrous CDCl₃)

Chemical Shift (ppm) Multiplicity Integration Coupling (J) Assignment Causality / Structural Logic
1.30 Triplet (t) 3H 7.6 Hz -CH₂-CH₃ Standard aliphatic methyl splitting by adjacent CH₂.
2.75 Quartet (q) 2H 7.6 Hz -CH₂ -CH₃ Deshielded slightly by the adjacent C3 of the isoxazole ring.
4.95 Singlet (s) 2H - -CH₂ -SO₂Cl Highly deshielded due to the combined electron-withdrawing effects of the -SO₂Cl group and the heteroaromatic ring.

| 6.45 | Singlet (s) | 1H | - | Isoxazole C4-H | Characteristic isolated proton on the electron-rich C4 position of the isoxazole ring. |

Table 2: ¹³C NMR Data (100 MHz, Anhydrous CDCl₃)

Chemical Shift (ppm) Assignment Causality / Structural Logic
11.5 -CH₂-CH₃ Aliphatic methyl carbon.
19.8 -CH₂ -CH₃ Aliphatic methylene carbon.
56.2 -CH₂ -SO₂Cl Strongly deshielded by the highly electronegative sulfonyl chloride moiety.
104.5 Isoxazole C4 Characteristic upfield shift for the unsubstituted C4 carbon in isoxazoles.
160.5 Isoxazole C5 Deshielded by the adjacent ring oxygen and the inductively withdrawing methylene group.

| 165.0 | Isoxazole C3 | Highly deshielded by the adjacent ring nitrogen atom. |

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent rapid-validation tool for sulfonyl chlorides, as the SO₂ stretches are intense and unambiguous.

Table 3: ATR-FTIR Data

Wavenumber (cm⁻¹) Intensity Assignment
~3130 Weak C-H stretch (aromatic isoxazole ring)
~2980, 2940 Medium C-H stretch (aliphatic ethyl and methylene groups)
~1605, 1460 Medium C=N and C=C stretches (isoxazole ring breathing)
~1375 Strong Asymmetric S=O stretch (Diagnostic for -SO₂Cl)
~1170 Strong Symmetric S=O stretch (Diagnostic for -SO₂Cl)

| ~580 | Medium | S-Cl stretch |

Mass Spectrometry (EI-MS)

Electrospray Ionization (ESI) is generally unsuitable for sulfonyl chlorides due to solvolysis in the LC-MS mobile phase. Electron Ionization (EI-MS) at 70 eV is the standard analytical choice. The mass spectrum is characterized by a weak molecular ion peak and a dominant base peak resulting from the homolytic cleavage of the weak C-S bond.

Table 4: EI-MS Fragmentation Data

m/z Relative Abundance Ion / Fragment Mechanistic Origin
209 Low (< 5%) [M]⁺ (³⁵Cl) Molecular ion.
211 Low (approx. 1/3 of 209) [M]⁺ (³⁷Cl) Molecular ion reflecting the natural 3:1 isotopic ratio of Chlorine.
110 Base Peak (100%) [C₆H₈NO]⁺ Loss of the ·SO₂Cl radical (-99 Da). Forms a stable hetero-benzyl-type cation.

| 82 | Medium | [C₅H₈N]⁺ | Subsequent loss of CO (-28 Da) from the m/z 110 fragment, typical for isoxazoles. |

MSFrag M M+ (m/z 209/211) [C6H8ClNO3S]+ F1 Loss of ·SO2Cl (- 99 Da) M->F1 I1 Fragment Ion (m/z 110) [C6H8NO]+ F1->I1 F2 Loss of CO (- 28 Da) I1->F2 I2 Fragment Ion (m/z 82) [C5H8N]+ F2->I2

Primary EI-MS fragmentation pathway for (3-Ethyl-1,2-oxazol-5-yl)methanesulfonyl chloride.

References

  • Google Patents. "WO2021226269A1 - Heteroaromatic macrocyclic ether chemotherapeutic agents". patents.google.com.
  • ResearchGate. "Discovery of potent N-(isoxazol-5-yl)amides as HSP90 inhibitors". researchgate.net. Available at:[Link]

Sources

An In-depth Technical Guide to the Synthesis and Applications of (3-Ethyl-1,2-oxazol-5-yl)methanesulfonyl chloride

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

(3-Ethyl-1,2-oxazol-5-yl)methanesulfonyl chloride is a specialized chemical intermediate of significant interest to the pharmaceutical and agrochemical industries. The unique combination of a 3-ethyl-1,2-oxazole heterocycle with a reactive methanesulfonyl chloride functional group provides a versatile scaffold for the synthesis of novel sulfonamides and other derivatives with potential biological activity. This guide presents a comprehensive overview of a proposed synthetic pathway, detailed experimental protocols based on analogous compounds, and a discussion of the potential applications of this reagent. Due to the limited availability of direct literature for this specific compound, this guide has been constructed by leveraging established synthetic methodologies for closely related oxazole derivatives. All protocols and data presented herein are intended to serve as a foundational resource for researchers and should be optimized and validated for the specific target molecule.

Introduction: The Significance of the Oxazole Moiety in Drug Discovery

The 1,2-oxazole ring is a prominent five-membered aromatic heterocycle that constitutes the core of numerous biologically active compounds. Its presence in natural products and synthetic pharmaceuticals is associated with a wide spectrum of therapeutic properties, including anti-inflammatory, antibacterial, antifungal, and anticancer activities. The oxazole scaffold serves as a versatile building block, offering favorable metabolic stability and the ability to engage in various intermolecular interactions with biological targets. The incorporation of a methanesulfonyl chloride group at the 5-position of the 3-ethyl-1,2-oxazole ring provides a highly reactive electrophilic center, enabling the facile introduction of this heterocyclic motif into a diverse range of molecular architectures.

Proposed Synthetic Pathway

A multi-step synthetic route is proposed for the preparation of (3-Ethyl-1,2-oxazol-5-yl)methanesulfonyl chloride, commencing with the construction of the core heterocyclic structure, followed by functional group interconversions to install the desired methanesulfonyl chloride moiety.

Synthetic_Pathway A Propanal Oxime + Propargyl Alcohol B 3-Ethyl-5-(hydroxymethyl)-1,2-oxazole A->B [3+2] Cycloaddition C 5-(Chloromethyl)-3-ethyl-1,2-oxazole B->C Chlorination D (3-Ethyl-1,2-oxazol-5-yl)methanethiol C->D Thiolation E (3-Ethyl-1,2-oxazol-5-yl)methanesulfonyl chloride D->E Oxidative Chlorination

Figure 1: Proposed synthetic pathway for (3-Ethyl-1,2-oxazol-5-yl)methanesulfonyl chloride.

Detailed Experimental Protocols

The following protocols are based on established procedures for analogous compounds and should be adapted and optimized for the synthesis of the target molecule.

Synthesis of 3-Ethyl-5-(hydroxymethyl)-1,2-oxazole

This procedure is adapted from the synthesis of (3-para-tolyl-isoxazol-5-yl)methanol and involves a [3+2] cycloaddition reaction.[1]

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
Propanal58.085.81 g (7.2 mL)0.10
Hydroxylamine hydrochloride69.497.64 g0.11
Pyridine79.1030 mL-
Propargyl alcohol56.065.61 g (5.8 mL)0.10
N-Chlorosuccinimide (NCS)133.5314.02 g0.105
Triethylamine101.1915.2 g (20.9 mL)0.15
Dichloromethane (DCM)84.93100 mL-
Saturated aq. NaHCO₃-As needed-
Anhydrous MgSO₄120.37As needed-

Procedure:

  • Oxime Formation: To a solution of propanal (0.10 mol) in pyridine (30 mL), add hydroxylamine hydrochloride (0.11 mol) portion-wise at 0 °C. Stir the mixture at room temperature for 2 hours.

  • Cycloaddition: To the resulting solution of propanal oxime, add propargyl alcohol (0.10 mol) and cool the mixture to 0 °C.

  • Add N-Chlorosuccinimide (0.105 mol) portion-wise, maintaining the temperature below 10 °C.

  • Add triethylamine (0.15 mol) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with saturated aqueous NaHCO₃ and extract with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield 3-ethyl-5-(hydroxymethyl)-1,2-oxazole.

Synthesis of 5-(Chloromethyl)-3-ethyl-1,2-oxazole

This step involves the chlorination of the primary alcohol.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
3-Ethyl-5-(hydroxymethyl)-1,2-oxazole127.1412.7 g0.10
Thionyl chloride (SOCl₂)118.9714.3 g (8.7 mL)0.12
Dichloromethane (DCM), anhydrous84.93100 mL-
Pyridine (catalytic)79.100.1 mL-

Procedure:

  • To a solution of 3-ethyl-5-(hydroxymethyl)-1,2-oxazole (0.10 mol) in anhydrous dichloromethane (100 mL), add a catalytic amount of pyridine.

  • Cool the solution to 0 °C and add thionyl chloride (0.12 mol) dropwise.

  • Stir the reaction mixture at room temperature for 4 hours.

  • Carefully pour the reaction mixture onto crushed ice and neutralize with saturated aqueous NaHCO₃.

  • Separate the organic layer, wash with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield 5-(chloromethyl)-3-ethyl-1,2-oxazole.

Synthesis of (3-Ethyl-1,2-oxazol-5-yl)methanethiol

This protocol describes the conversion of the chloromethyl intermediate to the corresponding thiol via the thiourea method.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
5-(Chloromethyl)-3-ethyl-1,2-oxazole145.5914.6 g0.10
Thiourea76.128.4 g0.11
Ethanol46.07150 mL-
Sodium hydroxide (NaOH)40.008.0 g0.20
Water18.0250 mL-

Procedure:

  • Dissolve 5-(chloromethyl)-3-ethyl-1,2-oxazole (0.10 mol) and thiourea (0.11 mol) in ethanol (150 mL) and reflux for 3 hours.

  • Cool the reaction mixture and add a solution of sodium hydroxide (0.20 mol) in water (50 mL).

  • Reflux the mixture for an additional 2 hours.

  • Cool to room temperature, acidify with dilute HCl, and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to afford (3-ethyl-1,2-oxazol-5-yl)methanethiol.

Synthesis of (3-Ethyl-1,2-oxazol-5-yl)methanesulfonyl chloride

This final step involves the oxidative chlorination of the thiol. Several methods are available for this transformation.[2][3][4] The following protocol utilizes N-chlorosuccinimide (NCS).

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
(3-Ethyl-1,2-oxazol-5-yl)methanethiol157.2315.7 g0.10
N-Chlorosuccinimide (NCS)133.5340.1 g0.30
Acetonitrile41.05200 mL-
Water18.0250 mL-

Procedure:

  • Dissolve (3-ethyl-1,2-oxazol-5-yl)methanethiol (0.10 mol) in a mixture of acetonitrile (200 mL) and water (50 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Add N-chlorosuccinimide (0.30 mol) portion-wise, maintaining the temperature below 10 °C.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Pour the reaction mixture into ice water and extract with diethyl ether (3 x 75 mL).

  • Combine the organic extracts, wash with saturated aqueous NaHCO₃ and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • The crude product can be purified by vacuum distillation or column chromatography to yield (3-ethyl-1,2-oxazol-5-yl)methanesulfonyl chloride.

Reactivity and Applications

(3-Ethyl-1,2-oxazol-5-yl)methanesulfonyl chloride is a potent electrophile, and its reactivity is dominated by the sulfonyl chloride moiety. It readily reacts with a variety of nucleophiles to form stable sulfonamides, sulfonate esters, and other sulfur-containing derivatives.

Reactivity A (3-Ethyl-1,2-oxazol-5-yl)methanesulfonyl chloride B Sulfonamides A->B + R₂NH C Sulfonate Esters A->C + R'OH D Thioethers A->D + R''SH

Figure 2: General reactivity of (3-Ethyl-1,2-oxazol-5-yl)methanesulfonyl chloride with various nucleophiles.

Key Applications:

  • Medicinal Chemistry: The formation of sulfonamides is a cornerstone of drug discovery. The reaction of (3-ethyl-1,2-oxazol-5-yl)methanesulfonyl chloride with primary or secondary amines provides a direct route to a diverse library of novel sulfonamides for biological screening.

  • Agrochemicals: The sulfonamide linkage is also prevalent in many herbicides and pesticides. This reagent can be used to synthesize new agrochemical candidates.

  • Protecting Group Chemistry: The methanesulfonyl group can be used as a protecting group for amines, offering stability to a wide range of reaction conditions.

Expected Reactivity Profile with Nucleophiles:

NucleophileProductTypical Conditions
Primary/Secondary AminesSulfonamidesAprotic solvent (DCM, THF), base (e.g., triethylamine, pyridine), 0 °C to room temperature
Alcohols/PhenolsSulfonate EstersAprotic solvent (DCM, THF), base (e.g., triethylamine, pyridine), 0 °C to room temperature
ThiolsThioethersAprotic solvent (DCM, THF), base (e.g., triethylamine), 0 °C to room temperature

Safety and Handling

While specific safety data for (3-ethyl-1,2-oxazol-5-yl)methanesulfonyl chloride is not available, it should be handled with extreme caution, assuming it possesses hazards similar to or greater than those of methanesulfonyl chloride.

General Precautions:

  • Corrosive: Causes severe skin burns and eye damage.[5]

  • Toxic: Harmful if swallowed or in contact with skin. May be fatal if inhaled.[5]

  • Lachrymator: Causes tearing.

  • Moisture Sensitive: Reacts with water and moisture, potentially releasing corrosive and toxic fumes.[6]

Handling and Storage:

  • Work in a well-ventilated fume hood.[5]

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[7]

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as water, bases, and oxidizing agents.[2]

  • Use only non-metallic containers and equipment to avoid corrosion.[5]

Conclusion

(3-Ethyl-1,2-oxazol-5-yl)methanesulfonyl chloride represents a valuable, albeit currently under-documented, building block for chemical synthesis. The proposed synthetic pathway, based on established methodologies for analogous compounds, provides a practical starting point for its laboratory-scale preparation. The high reactivity of the sulfonyl chloride group, coupled with the desirable properties of the 3-ethyl-1,2-oxazole core, positions this compound as a promising reagent for the development of novel molecules in the fields of medicinal chemistry and agrochemicals. Further research is warranted to fully elucidate its properties and expand its applications.

References

  • Merck Millipore. (2025, March 22).
  • Sdfine. METHANESULPHONYL CHLORIDE.
  • ThermoFisher. (2009, September 22).
  • Sigma-Aldrich. (2026, January 9).
  • Fisher Scientific. (2009, September 22).
  • Benchchem. (1,2-Oxazol-5-yl)methanesulfonyl chloride.
  • ChemicalBook. (2020, March 30).
  • NCBI. Methanesulfonyl Chloride: Acute Exposure Guideline Levels.
  • Benchchem. (1,2-Oxazol-5-yl)
  • SIPCAM OXON.
  • PMC. Synthesis and herbicidal activity of 3-{[(hetero)
  • International Chemical Safety Cards. METHANESULFONYL CHLORIDE.
  • NOAA. METHANESULFONYL CHLORIDE - CAMEO Chemicals.
  • Wikipedia. Methanesulfonyl chloride.
  • AMERICAN ELEMENTS. (1-2-oxazol-5-yl)methanesulfonyl chloride | CAS 1781708-19-7.
  • PubChemLite. (3-methyl-1,2-oxazol-5-yl)methanesulfonyl chloride.
  • ResearchGate. Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)

Sources

A Technical Guide to (3-Ethyl-1,2-oxazol-5-yl)methanesulfonyl Chloride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Subtitle: Synthesis, Reactivity Profiling, and Applications in Target-Based Drug Discovery

Executive Summary

In the landscape of modern medicinal chemistry, bifunctional building blocks are essential for the rapid generation of structurally diverse compound libraries. (3-Ethyl-1,2-oxazol-5-yl)methanesulfonyl chloride (CAS: 2378502-21-5) represents a highly privileged electrophilic scaffold[1]. It combines the target-binding potential of a 1,2-oxazole (isoxazole) ring—a well-documented bioisostere and pharmacophore—with the versatile reactivity of an alkylsulfonyl chloride.

This technical whitepaper provides an in-depth analysis of its physicochemical properties, the mechanistic causality behind its reactivity, and self-validating experimental protocols for deploying this compound in the synthesis of novel sulfonamide therapeutics.

Physicochemical Profiling & Structural Rationale

The structural architecture of (3-Ethyl-1,2-oxazol-5-yl)methanesulfonyl chloride features an ethyl group at the 3-position, which provides a tunable lipophilic vector for optimizing ADME (Absorption, Distribution, Metabolism, and Excretion) properties, and a reactive methanesulfonyl chloride group at the 5-position.

Unlike arylsulfonyl chlorides (e.g., tosyl chloride), this compound is an alkylsulfonyl chloride. The presence of alpha-protons on the methylene group (-CH₂-SO₂Cl) fundamentally alters its reactivity profile, necessitating precise control over reaction conditions to prevent degradation.

Table 1: Quantitative Physicochemical Data
PropertyValue
Chemical Name (3-Ethyl-1,2-oxazol-5-yl)methanesulfonyl chloride
CAS Number 2378502-21-5
Molecular Formula C₆H₈ClNO₃S
Molecular Weight 209.65 g/mol
Core Scaffold 1,2-Oxazole (Isoxazole)
Electrophilic Vector Alkylsulfonyl Chloride (-CH₂-SO₂Cl)
Storage Conditions Inert atmosphere, 2-8°C (Highly moisture sensitive)

Mechanistic Insights: The Sulfene Pathway

A common misconception in sulfonamide synthesis is that all sulfonyl chlorides react via a direct SN2 nucleophilic attack at the sulfur atom. However, because (3-Ethyl-1,2-oxazol-5-yl)methanesulfonyl chloride possesses acidic alpha-protons, its reaction with amines in the presence of a base proceeds primarily via an E1cB-like elimination mechanism [2].

The Causality of Reactivity: When exposed to a base (such as N,N-Diisopropylethylamine, DIPEA), the alpha-proton is abstracted, leading to the expulsion of the chloride ion and the formation of a highly reactive, transient sulfene intermediate (R-CH=SO₂). The amine nucleophile subsequently adds across the sulfene double bond to yield the final sulfonamide. Understanding this pathway is critical: if the sulfonyl chloride is exposed to a base without the amine present, or if the temperature is too high, the sulfene will rapidly dimerize or react with trace moisture, destroying the starting material[2].

Mechanism A (3-Ethyl-1,2-oxazol-5-yl) methanesulfonyl chloride B Base (e.g., DIPEA) Abstracts α-proton A->B -HCl C Reactive Sulfene Intermediate (R-CH=SO2) B->C E1cB Elimination D Amine Nucleophile (R'-NH2) C->D Nucleophilic Addition E Target Isoxazole Sulfonamide D->E Proton Transfer

Fig 1. Sulfene-mediated reaction mechanism of alkylsulfonyl chlorides with amines.

Applications in Target-Based Drug Discovery

The isoxazole-sulfonamide motif generated from this building block is a highly sought-after pharmacophore in several therapeutic areas:

  • Carbonic Anhydrase (CA) Inhibition: Five-membered heterocyclic sulfonamides are extensively documented as potent CA inhibitors. The primary sulfonamide acts as a Zinc-Binding Group (ZBG) within the metalloenzyme's active site, while the isoxazole ring and its ethyl substituent engage with the lipophilic pockets of specific CA isoforms (e.g., hCA II, IX, and XII)[3].

  • Anticancer & Antibacterial Hybrids: Linking the isoxazole sulfonamide core to other molecular recognition elements (such as coumarins or piperidines) has yielded compounds with significant cytostatic[4] and antibacterial[5] properties. The sulfonamide linkage provides metabolic stability and favorable hydrogen-bonding geometry.

Workflow Target Target Identification (Metalloenzymes, Kinases) Scaffold Pharmacophore Selection Isoxazole Scaffold Target->Scaffold Rational Design Electrophile Linker Activation Methanesulfonyl Chloride Scaffold->Electrophile Functionalization Synthesis Parallel Library Synthesis (Amine Diversification) Electrophile->Synthesis Combinatorial Chemistry Screening In Vitro Screening (IC50 & Selectivity Profiling) Synthesis->Screening High-Throughput Assay

Fig 2. Target-based drug discovery workflow utilizing isoxazole sulfonamide building blocks.

Self-Validating Experimental Protocol: Sulfonamide Library Synthesis

To ensure scientific integrity and high yields, the following protocol is designed as a self-validating system. Every step incorporates a causal rationale to mitigate the inherent instability of the alkylsulfonyl chloride[2].

Step 1: System Preparation & Inert Atmosphere
  • Action: Flame-dry a reaction vial, insert a magnetic stir bar, and purge the system with Argon.

  • Causality: (3-Ethyl-1,2-oxazol-5-yl)methanesulfonyl chloride is highly sensitive to hydrolysis. Ambient moisture will act as a competing nucleophile, irreversibly converting the electrophile into an unreactive sulfonic acid byproduct[2].

Step 2: Reagent Dissolution & Temperature Control
  • Action: Dissolve the target primary or secondary amine (1.0 eq) and N,N-Diisopropylethylamine (DIPEA) (2.0 eq) in anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration. Cool the mixture to 0°C using an ice bath.

  • Causality: DIPEA is selected over stronger, unhindered bases to prevent degradation of the isoxazole ring. The 0°C environment is critical to control the exothermic formation of the sulfene intermediate and prevent its dimerization[2].

Step 3: Electrophile Addition
  • Action: Dissolve (3-Ethyl-1,2-oxazol-5-yl)methanesulfonyl chloride (1.1 eq) in a minimal volume of anhydrous DCM. Add this solution dropwise to the cooled amine mixture over 10–15 minutes.

  • Causality: Dropwise addition ensures that the reactive sulfene intermediate is generated slowly and is immediately trapped by the excess amine nucleophile, favoring the desired addition reaction over side reactions[2].

Step 4: Reaction Monitoring (Self-Validation)
  • Action: Allow the reaction to slowly warm to room temperature over 2 hours. Monitor the progress via TLC (Hexanes:EtOAc) or LC-MS.

  • Causality: The disappearance of the UV-active starting material and the emergence of a more polar, stable spot confirms successful conversion to the sulfonamide.

Step 5: Differential Workup
  • Action: Dilute the reaction mixture with additional DCM and wash sequentially with 1M aqueous HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Causality: The 1M HCl wash protonates any unreacted aliphatic amine and the DIPEA, extracting them into the aqueous layer. The NaHCO₃ wash neutralizes residual acid, leaving the highly pure, neutral isoxazole sulfonamide product isolated in the organic layer[2].

References

  • Sigma-Aldrich. "(3-ethyl-1,2-oxazol-5-yl)methanesulfonyl chloride Product Page". Sigma-Aldrich.
  • MDPI. "Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors". MDPI.
  • PMC. "Synthesis of some novel coumarin isoxazol sulfonamide hybrid compounds, 3D-QSAR studies, and antibacterial evaluation". National Institutes of Health.
  • ResearchGate. "Isoxazole-containing sulfonamides with high cytostatic potential: in silico and in vitro studies". ResearchGate.
  • Benchchem. "N-(Cyclopropylmethyl)-N-methylsulfamoyl Chloride Protocol & Mechanistic Insights". Benchchem.

Sources

Technical Whitepaper: Commercial Availability and Synthetic Utility of (3-Ethyl-1,2-oxazol-5-yl)methanesulfonyl chloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the strategic incorporation of bioisosteres is critical for optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles. (3-Ethyl-1,2-oxazol-5-yl)methanesulfonyl chloride (CAS: 2378502-21-5) has emerged as a highly specialized bifunctional building block. By combining an ethyl-substituted isoxazole ring—a robust bioisostere for phenyl and heteroaryl groups—with a reactive methanesulfonyl chloride moiety, this reagent enables the rapid construction of complex sulfonamides. This guide provides an in-depth analysis of its commercial availability, mechanistic handling principles, and field-proven protocols for its application in advanced medicinal chemistry, particularly in the synthesis of kinase and phosphodiesterase (PDE) inhibitors.

Physicochemical Profiling & Commercial Landscape

Procurement and quality control of sulfonyl chlorides require strict oversight due to their inherent moisture sensitivity. (3-Ethyl-1,2-oxazol-5-yl)methanesulfonyl chloride is commercially accessible through major specialized chemical vendors, ensuring reliable supply chains for both discovery-scale and scale-up campaigns,[1],[2].

Quantitative Data: Compound Specifications & Sourcing
Property / SpecificationDetail
Chemical Name (3-Ethyl-1,2-oxazol-5-yl)methanesulfonyl chloride
IUPAC Name (3-ethylisoxazol-5-yl)methanesulfonyl chloride
CAS Number 2378502-21-5
Molecular Formula C₆H₈ClNO₃S
Molecular Weight 209.65 g/mol
Key Commercial Suppliers Sigma-Aldrich (Enamine), BLD Pharm[1], Chemsrc[2]
Storage Conditions 2-8 °C, Inert Atmosphere (Argon/Nitrogen), Desiccated
Handling Hazard Corrosive, Moisture-Sensitive (Hydrolyzes to sulfonic acid)

Mechanistic Insights: The Isoxazole-Methylene-Sulfonyl Motif

As a Senior Application Scientist, it is vital to understand why this specific structural motif is chosen over direct heteroaryl sulfonyl chlorides.

  • The Methylene Spacer (-CH₂-): Direct attachment of a sulfonyl chloride to an electron-withdrawing isoxazole ring often results in a highly deactivated, unstable reagent prone to rapid hydrolysis or desulfonylation. The inclusion of the methylene bridge insulates the sulfonyl group from the inductive pull of the isoxazole oxygen and nitrogen. This guarantees predictable, controlled electrophilicity when reacted with nucleophilic amines.

  • Isoxazole as a Bioisostere: The 3-ethyl-isoxazole system acts as a lipophilic, metabolically stable hydrogen-bond acceptor. In target binding pockets, the nitrogen atom of the isoxazole can interact with key amino acid residues, while the ethyl group occupies hydrophobic sub-pockets, a strategy frequently utilized in the design of PDE2 and TNF-α inhibitors[3].

Self-Validating Experimental Protocol: Sulfonylation

To ensure scientific integrity, the following protocol is designed as a self-validating system . It incorporates specific causality for reagent selection and mandatory In-Process Controls (IPCs) to prevent the downstream progression of failed reactions.

Causality Behind Experimental Choices:
  • Solvent (Anhydrous DCM): Dichloromethane provides excellent solubility for both the sulfonyl chloride and most amine substrates while lacking nucleophilic character. Crucial: Trace water will hydrolyze the reagent; anhydrous conditions are non-negotiable.

  • Base (DIPEA): N,N-Diisopropylethylamine (Hünig's base) is selected over Triethylamine (TEA). Its steric bulk prevents nucleophilic attack on the sulfonyl chloride (which can lead to unwanted quaternization or degradation), acting purely as a proton scavenger to neutralize the HCl byproduct.

Step-by-Step Methodology
  • Preparation: Flame-dry a round-bottom flask under an argon atmosphere. Charge the flask with the target primary or secondary amine (1.0 eq) and anhydrous DCM (0.1 M concentration).

  • Base Addition: Add DIPEA (2.5 eq) via syringe. Stir for 5 minutes at room temperature to ensure homogeneity, then cool the mixture to 0 °C using an ice-water bath.

  • Electrophile Addition: Dissolve (3-Ethyl-1,2-oxazol-5-yl)methanesulfonyl chloride (1.2 eq) in a minimal volume of anhydrous DCM. Add this solution dropwise to the reaction mixture over 10 minutes to control the exothermic sulfonylation and minimize side reactions.

  • Propagation & IPC: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 3-5 hours.

    • Self-Validation (IPC): Withdraw a 10 µL aliquot, dilute in LC-MS grade Methanol, and analyze via LC-MS. The reaction is validated for workup only when the Extracted Ion Chromatogram (EIC) shows >95% consumption of the starting amine and the presence of the desired

      
       sulfonamide mass.
      
  • Quench & Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure sulfonamide.

Workflow A Amine Substrate (1.0 eq) C DIPEA / Anhydrous DCM 0 °C to RT, 3-5 h A->C B (3-Ethyl-1,2-oxazol-5-yl)methanesulfonyl chloride (1.2 eq) B->C D Aqueous Quench & Extraction (NH4Cl sat. / EtOAc) C->D Reaction Complete E In-Process Control (LC-MS & TLC Validation) D->E F Purified Sulfonamide (>95% Purity) E->F Validated

Self-validating experimental workflow for sulfonamide synthesis using the isoxazole reagent.

Application Context: PDE2 and TNF-α Modulation

The commercial availability of (3-Ethyl-1,2-oxazol-5-yl)methanesulfonyl chloride has accelerated the development of specific therapeutic classes. Notably, patent literature (e.g., EP3299371A1) highlights the use of ethyl-isoxazole derivatives in the synthesis of hydroxyl purine compounds[3].

These compounds are engineered to act as potent inhibitors of Phosphodiesterase 2 (PDE2). By incorporating the isoxazole-sulfonamide pharmacophore, researchers can achieve high-affinity competitive binding within the PDE2 catalytic domain. This interaction blocks the hydrolysis of cyclic nucleotides (cAMP and cGMP). The resulting elevation in intracellular cAMP/cGMP directly modulates downstream signaling pathways, ultimately leading to the suppression of Tumor Necrosis Factor-alpha (TNF-α) production—a critical mechanism for treating severe inflammatory and autoimmune diseases.

Pathway A Isoxazole-Sulfonamide Pharmacophore B PDE2 Enzyme (Catalytic Domain) A->B Competitive Binding C cAMP / cGMP Hydrolysis Blocked B->C Inhibition D Elevated Intracellular cAMP/cGMP C->D E TNF-α Modulation D->E

Mechanistic pathway of PDE2 inhibition and TNF-α modulation by isoxazole derivatives.

References

  • Sigma-Aldrich. "(3-ethyl-1,2-oxazol-5-yl)methanesulfonyl chloride". sigmaaldrich.com.
  • BLD Pharm. "3-(p-Tolyl)isoxazol-5-yl)methanesulfonyl chloride | BLD Pharm". bldpharm.com.
  • Chemsrc. "硫汞苯磺钠 - CAS号查询: (3-Ethyl-1,2-oxazol-5-yl)methanesulfonyl chloride". chemsrc.com.
  • Google Patents. "EP3299371A1 - Hydroxyl purine compounds and use thereof". google.com.

Sources

Technical Whitepaper: Safety, Handling, and Reactivity Profiling of (3-Ethyl-1,2-oxazol-5-yl)methanesulfonyl chloride

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Standard Operating Procedure (SOP)

Executive Summary

In modern medicinal chemistry and agrochemical development, functionalized heteroaryl sulfonyl chlorides are indispensable electrophiles for the synthesis of sulfonamides and sulfonates. (3-Ethyl-1,2-oxazol-5-yl)methanesulfonyl chloride (CAS: 2378502-21-5) represents a highly specialized building block, combining a lipophilic 3-ethylisoxazole ring with a highly reactive methanesulfonyl chloride moiety.

While this structural combination offers excellent properties for drug candidate functionalization, it introduces significant handling challenges. As a Senior Application Scientist, I have observed that the primary failure modes in workflows utilizing this compound stem from a misunderstanding of its hydrolysis kinetics and moisture sensitivity. This whitepaper provides an authoritative, causality-driven guide to the physicochemical hazards, environmental controls, and validated experimental protocols required to handle this reagent safely and effectively.

Physicochemical Profiling & Mechanistic Hazards

To design a fail-safe handling protocol, we must first understand the structural causality behind the compound's reactivity. The sulfonyl chloride group is a potent electrophile. When exposed to ambient humidity or trace water in solvents, it undergoes rapid nucleophilic acyl substitution[1].

The Hydrolysis Mechanism

Water molecules act as nucleophiles, attacking the electrophilic sulfur atom to form a transient tetrahedral intermediate. The subsequent collapse of this intermediate expels the chloride ion, generating the corresponding heteroaryl sulfonic acid and hydrogen chloride (HCl) gas[1][2].

This reaction is highly exothermic. If hydrolysis occurs within a sealed storage vessel, the continuous generation of HCl gas leads to severe pressure buildup, creating a risk of container rupture and the release of corrosive, lachrymatory aerosols[2][3].

Hydrolysis A Ambient Moisture (H2O) C Nucleophilic Attack on Sulfur Center A->C B (3-Ethyl-1,2-oxazol-5-yl) methanesulfonyl chloride B->C D Tetrahedral Intermediate C->D Rapid E Expulsion of Cl- (Leaving Group) D->E Exothermic F Sulfonic Acid Derivative + HCl Gas (Corrosive) E->F Irreversible

Caption: Mechanistic pathway of moisture-induced hydrolysis generating corrosive HCl gas.

Quantitative Hazard Summary

The following table synthesizes the physicochemical and hazard data for this class of compounds to inform risk assessments[4].

Property / HazardSpecification / DescriptionMitigation Strategy
CAS Number 2378502-21-5N/A
Molecular Formula C6H8ClNO3S (MW: ~209 g/mol )N/A
GHS Classification Corrosive (Category 1C), Eye Damage (Category 1)Handle exclusively in a fume hood; wear full PPE[4].
Moisture Sensitivity Extreme (Generates HCl gas and heat)Store under Argon/N2; use anhydrous solvents[1].
Storage Temperature 2-8°C (Refrigerated)Maintain cold chain; allow to reach room temp before opening to prevent condensation.

Safety & Environmental Controls

A self-validating safety system relies on redundancy. Relying solely on PPE is insufficient; engineering controls must be the primary line of defense.

  • Engineering Controls: All manipulations must be performed in a certified chemical fume hood with a minimum face velocity of 100 fpm. For bulk transfers, a glovebox or a Schlenk line utilizing a positive pressure of high-purity Argon is mandatory to exclude ambient moisture[5].

  • Personal Protective Equipment (PPE):

    • Gloves: Heavy-duty nitrile or butyl rubber. Standard latex is highly permeable to chlorinated and sulfurous compounds and must be avoided.

    • Eye/Face: Tight-fitting chemical safety goggles supplemented by a full-face shield[4].

    • Body: Flame-resistant lab coat and chemical-resistant apron.

  • Storage Integrity: Store the reagent in a tightly sealed, corrosion-resistant container (often glass with a PTFE-lined cap) at 2-8°C. Secondary containment is required to capture any potential leaks or acid degradation products[4][5].

Experimental Workflows & Protocols

The following protocols are designed to ensure scientific integrity by preventing reagent degradation and ensuring safe byproduct neutralization.

Protocol 1: Anhydrous Weighing and Transfer (Schlenk Technique)

Causality Check: Cold containers draw condensation. Opening a cold bottle of sulfonyl chloride instantly initiates hydrolysis, ruining the reagent and generating hazardous pressure.

  • Equilibration: Remove the sealed container from the 2-8°C refrigerator and place it in a desiccator. Allow it to equilibrate to room temperature (approx. 30-45 minutes).

  • Purging: Transfer the container to a Schlenk line or glovebox. If using a Schlenk line, establish a positive flow of dry Argon.

  • Transfer: Quickly uncap the vessel under the Argon blanket. Use an oven-dried, desiccator-cooled glass syringe or spatula to transfer the required mass into a pre-weighed, Argon-flushed reaction flask.

  • Resealing: Immediately flush the headspace of the stock container with Argon for 30 seconds before tightly sealing the PTFE cap. Wrap the seal with Parafilm before returning to cold storage.

  • Solvation: Dissolve the transferred reagent in a rigorously anhydrous solvent (e.g., dry DCM or THF over molecular sieves) immediately prior to the addition of the nucleophile and base (e.g., Triethylamine or DIPEA).

Protocol 2: Controlled Quenching and Waste Disposal

Causality Check: Unreacted sulfonyl chlorides cannot be discarded into standard aqueous waste streams. Direct addition of water or strong bases (like NaOH) causes a violent, uncontrollable exothermic reaction.

  • Cooling: Upon reaction completion, cool the crude reaction mixture to 0°C using an ice-water bath.

  • Neutralization: Prepare a saturated aqueous solution of Sodium Bicarbonate (NaHCO3). The use of a weak base ensures the neutralization of HCl and the controlled hydrolysis of residual sulfonyl chloride without excessive heat generation.

  • Addition: Add the cold NaHCO3 solution dropwise to the vigorously stirred reaction mixture.

  • Monitoring: Observe the evolution of CO2 gas. Continue stirring at 0°C until gas evolution completely ceases (indicating total consumption of the electrophile).

  • Separation: Transfer the biphasic mixture to a separatory funnel, separate the organic layer (containing the desired product), and safely dispose of the neutralized aqueous layer into the appropriate basic aqueous waste stream.

Quenching Start Residual Sulfonyl Chloride Step1 Cool to 0°C (Ice Bath) Start->Step1 Step2 Slow Addition of Sat. NaHCO3 (aq) Step1->Step2 Dropwise Step3 Monitor CO2 Evolution Step2->Step3 Neutralization Step4 Phase Separation (Organic / Aqueous) Step3->Step4 Gas ceases End Aqueous Waste to Neutralized Stream Step4->End Safe Disposal

Caption: Step-by-step workflow for the safe quenching and neutralization of reactive sulfonyl chlorides.

Emergency Response & Spill Mitigation

In the event of an accidental release, immediate and calculated action is required to prevent severe tissue damage and inhalation toxicity.

  • Skin/Eye Contact: Sulfonyl chlorides cause severe, irreversible chemical burns[4]. Immediately flush the affected area with copious amounts of water using a safety shower or eyewash station for a minimum of 15 minutes. Remove all contaminated clothing immediately. Seek emergency medical attention[4][5].

  • Inhalation: Remove the victim to fresh air immediately. If breathing is difficult, administer oxygen. Do not use mouth-to-mouth resuscitation if the substance was inhaled; use a pocket mask with a one-way valve[4].

  • Spill Cleanup: DO NOT apply water directly to the neat spill. Water will cause a violent exothermic reaction and massive release of HCl gas[5]. Instead, cover the spill with a dry, inert absorbent material (such as dry sand, vermiculite, or a specialized acid spill kit). Sweep up the absorbed material using non-sparking tools and place it into a highly ventilated, chemical-resistant bucket for controlled secondary neutralization and hazardous waste disposal[5].

References

  • Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention. HoriazonChemical. Available at:[Link]

  • Methanesulfonyl Chloride: Acute Exposure Guideline Levels. National Center for Biotechnology Information (NCBI). Available at: [Link]

  • Material Safety Data Sheet - Pyridine-3-sulfonyl chloride hydrochloride. Cole-Parmer. Available at: [Link]

Sources

Methodological & Application

(3-Ethyl-1,2-oxazol-5-yl)methanesulfonyl chloride in sulfonamide synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols

Introduction: The Strategic Role of Heterocyclic Sulfonamides in Modern Drug Discovery

The sulfonamide functional group is a cornerstone of medicinal chemistry, integral to a wide spectrum of therapeutic agents, including antibacterial, antiviral, anticancer, and anti-inflammatory drugs.[1][2][3] Its enduring prevalence stems from its ability to act as a stable, non-classical bioisostere for amide bonds, engage in crucial hydrogen bonding interactions with biological targets, and modulate the physicochemical properties of a molecule.[4]

To expand the accessible chemical space and fine-tune pharmacological profiles, contemporary drug discovery efforts increasingly focus on incorporating novel heterocyclic scaffolds into sulfonamide structures. The 1,2-oxazole (isoxazole) ring, in particular, has emerged as a "privileged" scaffold.[5][6][7][8][9] Its unique electronic properties, metabolic stability, and rigid structure, which appropriately positions substituents for target engagement, make it an attractive design element.[5][7][8] Isoxazole-containing drugs, such as the antibiotic sulfamethoxazole, have demonstrated significant clinical success.[5][8]

This application note provides a detailed guide to the use of (3-Ethyl-1,2-oxazol-5-yl)methanesulfonyl chloride , a versatile building block for synthesizing a novel class of heteroaryl-alkyl sulfonamides. We will delineate the synthesis of the reagent itself, provide a robust and validated protocol for its reaction with primary and secondary amines, and discuss the critical aspects of reaction monitoring, purification, and characterization. The causality behind each experimental step is explained to empower researchers to adapt and troubleshoot these methods effectively.

Synthesis of the Reagent: (3-Ethyl-1,2-oxazol-5-yl)methanesulfonyl chloride

A reliable supply of the sulfonyl chloride reagent is paramount. While it may be commercially available, an in-house synthesis provides greater control over purity and cost for large-scale applications. A robust and common method for preparing alkyl sulfonyl chlorides involves the oxidative chlorosulfonation of S-alkyl isothiouronium salts, which are readily prepared from the corresponding alkyl halides.[10][11]

Synthetic Workflow Overview

The synthesis is a two-step process starting from the corresponding chloromethyl isoxazole. First, the halide is displaced by thiourea to form a stable S-alkyl isothiouronium salt. This intermediate is then subjected to oxidative chlorination, typically using an N-chloro-halogenating agent like N-chlorosuccinimide (NCS) in an acidic aqueous medium, to yield the desired sulfonyl chloride.[11]

G cluster_0 Step 1: Isothiouronium Salt Formation cluster_1 Step 2: Oxidative Chlorosulfonation start 5-(Chloromethyl)-3-ethyl-1,2-oxazole reagent1 Thiourea start->reagent1 EtOH, Reflux intermediate S-((3-Ethyl-1,2-oxazol-5-yl)methyl)isothiouronium chloride reagent1->intermediate reagent2 N-Chlorosuccinimide (NCS) Aq. HCl intermediate->reagent2 MeCN/H₂O, 0 °C to RT product (3-Ethyl-1,2-oxazol-5-yl)methanesulfonyl chloride reagent2->product

Caption: Synthetic pathway for (3-Ethyl-1,2-oxazol-5-yl)methanesulfonyl chloride.
Detailed Protocol for Reagent Synthesis

Materials:

  • 5-(Chloromethyl)-3-ethyl-1,2-oxazole (1.0 eq)

  • Thiourea (1.1 eq)

  • Ethanol (EtOH), anhydrous

  • N-Chlorosuccinimide (NCS) (3.5 eq)

  • Acetonitrile (MeCN)

  • Concentrated Hydrochloric Acid (HCl)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Step 1: S-((3-Ethyl-1,2-oxazol-5-yl)methyl)isothiouronium chloride formation

  • To a round-bottom flask equipped with a reflux condenser, add 5-(chloromethyl)-3-ethyl-1,2-oxazole and thiourea (1.1 eq).

  • Add anhydrous ethanol to achieve a concentration of approximately 0.5 M.

  • Heat the mixture to reflux and stir for 4-6 hours, monitoring the disappearance of the starting halide by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.

  • Collect the white solid by vacuum filtration, wash with cold ethanol, and dry under vacuum. The resulting isothiouronium salt is typically used in the next step without further purification.

Step 2: Oxidative Chlorosulfonation

  • Suspend the S-alkyl isothiouronium salt (1.0 eq) in a mixture of acetonitrile and water (2:1 v/v).

  • Cool the suspension to 0 °C in an ice-water bath. Add a few drops of concentrated HCl.

  • Add N-chlorosuccinimide (3.5 eq) portion-wise over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

    • Rationale: Portion-wise addition is crucial to control the highly exothermic reaction and prevent decomposition of the product. The acidic medium facilitates the reaction.[11]

  • After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Quench the reaction by adding cold water and transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.

    • Rationale: The bicarbonate wash neutralizes any remaining acid, preventing potential hydrolysis of the sulfonyl chloride product during storage.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude (3-Ethyl-1,2-oxazol-5-yl)methanesulfonyl chloride, which can be used directly or purified by silica gel chromatography if necessary.

Core Application: Synthesis of Sulfonamides

The reaction of (3-Ethyl-1,2-oxazol-5-yl)methanesulfonyl chloride with a primary or secondary amine is a standard nucleophilic substitution at the sulfonyl sulfur. The reaction is typically performed in an aprotic solvent in the presence of a non-nucleophilic base to act as an HCl scavenger.[12][13]

Caption: General reaction scheme for sulfonamide synthesis.
General Protocol for Sulfonamide Synthesis

Materials:

  • Primary or Secondary Amine (1.0 eq)

  • (3-Ethyl-1,2-oxazol-5-yl)methanesulfonyl chloride (1.1 - 1.2 eq)

  • Triethylamine (Et₃N) or Pyridine (1.5 eq)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • In an oven-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the amine (1.0 eq) in anhydrous DCM (to a concentration of 0.1-0.2 M).

  • Cool the solution to 0 °C using an ice-water bath.

  • Add the base (e.g., triethylamine, 1.5 eq) to the stirred solution.

    • Rationale: A slight excess of base ensures that all generated HCl is neutralized, driving the reaction to completion. A tertiary amine is used as it is non-nucleophilic and will not compete in the reaction.[12]

  • In a separate flask, dissolve (3-Ethyl-1,2-oxazol-5-yl)methanesulfonyl chloride (1.1 eq) in a minimal amount of anhydrous DCM.

  • Add the sulfonyl chloride solution dropwise to the amine solution over 15-20 minutes, maintaining the internal temperature at 0 °C.

    • Causality: Dropwise addition at low temperature is critical to manage the reaction's exothermicity, prevent rapid HCl evolution, and minimize potential side reactions, such as the formation of bis-sulfonated products with primary amines.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours.

  • Monitor the reaction progress by TLC, observing the consumption of the limiting amine starting material.

  • Upon completion, dilute the reaction mixture with DCM and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl (to remove excess base), saturated NaHCO₃ solution (to remove any unreacted sulfonyl chloride via hydrolysis), and brine.[13]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the desired sulfonamide.

Representative Data and Scope

The protocol is robust for a variety of primary and secondary amines.

EntryAmine SubstrateProductExpected Yield (%)
1AnilineN-phenyl-(3-ethyl-1,2-oxazol-5-yl)methanesulfonamide85 - 95%
2BenzylamineN-benzyl-(3-ethyl-1,2-oxazol-5-yl)methanesulfonamide90 - 98%
3Morpholine4-((3-Ethyl-1,2-oxazol-5-yl)methylsulfonyl)morpholine88 - 96%
4(R)-alaninol(R)-N-(1-hydroxypropan-2-yl)-(3-ethyl-1,2-oxazol-5-yl)methanesulfonamide80 - 90%

Experimental Workflow, Validation, and Troubleshooting

A systematic workflow ensures reproducibility and high purity of the final compounds.

Caption: Standard experimental workflow for sulfonamide synthesis.
Product Characterization

For N-benzyl-(3-ethyl-1,2-oxazol-5-yl)methanesulfonamide:

Technique Expected Data
¹H NMR δ (ppm): ~7.4 (m, 5H, Ar-H), 6.4 (s, 1H, oxazole-H), 5.1 (t, 1H, NH), 4.5 (s, 2H, -SO₂-CH₂-), 4.3 (d, 2H, -NH-CH₂-), 2.8 (q, 2H, -CH₂-CH₃), 1.3 (t, 3H, -CH₂-CH₃)
¹³C NMR δ (ppm): ~172, ~165, ~135, ~129, ~128, ~102, ~55, ~48, ~20, ~11
IR (cm⁻¹) ~3280 (N-H stretch), ~1330 & ~1150 (asymmetric & symmetric S=O stretch)

| MS (ESI+) | [M+H]⁺, [M+Na]⁺ |

Troubleshooting Guide
ProblemPotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Inactive sulfonyl chloride (hydrolyzed).2. Poorly nucleophilic amine.3. Insufficient base.1. Use freshly prepared or purified sulfonyl chloride; ensure anhydrous conditions.2. Increase reaction temperature or use a stronger, non-nucleophilic base (e.g., DBU).3. Increase stoichiometry of base to 2.0 eq.
Starting Amine Remains 1. Insufficient sulfonyl chloride.2. Short reaction time.1. Use a slight excess (1.2 eq) of sulfonyl chloride.2. Extend reaction time and continue to monitor by TLC.
Multiple Products on TLC 1. Formation of bis-sulfonated amine (for primary amines).2. Decomposition of product or starting material.1. Ensure slow, cold addition of sulfonyl chloride. Do not use a large excess.2. Re-evaluate reaction conditions (temperature, solvent, base).

Safety Precautions

  • Sulfonyl Chlorides: Are corrosive and moisture-sensitive. Handle in a fume hood wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Avoid inhalation of dust or vapors.

  • Solvents: Dichloromethane is a suspected carcinogen. Handle with care in a well-ventilated fume hood.

  • Bases: Triethylamine and pyridine have strong, unpleasant odors and are flammable. Use in a fume hood.

  • Quenching: The reaction workup should be performed carefully, as quenching unreacted sulfonyl chloride can be exothermic.

Conclusion

(3-Ethyl-1,2-oxazol-5-yl)methanesulfonyl chloride is a highly effective and versatile reagent for the synthesis of novel sulfonamides. The protocols detailed herein are robust, scalable, and applicable to a wide range of amine nucleophiles. By incorporating the synthetically tractable and medicinally relevant 3-ethyl-1,2-oxazole moiety, this building block enables researchers and drug development professionals to readily access new chemical entities with potentially enhanced pharmacological properties, contributing to the advancement of therapeutic discovery programs.

References

  • Advances in isoxazole chemistry and their role in drug discovery. RSC Advances.
  • Medicinal and Biological Significance of Isoxazole A Highly Important Scaffold for Drug Discovery. Asian Journal of Research in Chemistry.
  • Advances in isoxazole chemistry and their role in drug discovery - PMC.
  • Advances in isoxazole chemistry and their role in drug discovery - Semantic Scholar. Semantic Scholar.
  • Isoxazole – Knowledge and References. Taylor & Francis Online.
  • Process to prepare sulfonamides.
  • Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry.
  • Application Notes and Protocols: (2-Chlorophenyl)methanesulfonyl chloride in Organic Synthesis. BenchChem.
  • Thiourea/NCBSI/HCl System: Telescoping Alkyl Halide to Alkyl Sulfonyl Chloride by Recyclable. Thieme Connect.
  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Macmillan Group - Princeton University.
  • Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulf
  • A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Deriv
  • Synthesis of Aryl Sulfonamides by Eco-Friendly Method and Evaluation of Their Anti-Bacterial Activity. International Journal of Chemical and Biological Sciences.
  • Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides - PMC.
  • Convenient and Environment-Friendly Synthesis of Sulfonyl Chlorides from S-Alkylisothiourea Salts via N-Chlorosuccinimide Chlorosulfonation.
  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Preprints.org.
  • Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. MDPI.
  • Sulfonamide derivatives: Synthesis and applications.
  • Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applic
  • Sulfonamides with Heterocyclic Periphery as Antiviral Agents. MDPI.

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Application Note: (3-Ethyl-1,2-oxazol-5-yl)methanesulfonyl Chloride in Medicinal Chemistry and Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern hit-to-lead optimization, the strategic replacement of planar, highly conjugated aromatic systems with sp³-rich bioisosteres is a proven tactic to improve aqueous solubility, modulate lipophilicity, and enhance target specificity. (3-Ethyl-1,2-oxazol-5-yl)methanesulfonyl chloride (CAS: 2378502-21-5)[1] is a highly versatile, bifunctional electrophilic building block designed for this exact purpose.

By combining the well-established bioisosteric properties of the isoxazole ring with a flexible methanesulfonyl linker, this reagent enables the rapid synthesis of novel sulfonamides and sulfonate esters. This technical guide details the physicochemical rationale for employing this specific scaffold, the unique "sulfene" mechanistic pathway governing its reactivity, and self-validating experimental protocols for its application in drug discovery workflows.

Pharmacophore Rationale & Physicochemical Profiling

The architectural design of (3-Ethyl-1,2-oxazol-5-yl)methanesulfonyl chloride offers three distinct advantages when incorporated into a pharmacophore:

  • The 3-Ethylisoxazole Core: The isoxazole heterocycle is a widely deployed bioisostere for phenyl rings, amides, and carboxylic acids[2]. It provides two hydrogen-bond acceptors (nitrogen and oxygen) while significantly lowering the partition coefficient (LogP) compared to a carbocyclic equivalent. The C3-ethyl group acts as a small, lipophilic vector, ideal for filling hydrophobic sub-pockets in target active sites[3].

  • The sp³ Methylene Spacer: Unlike direct arylsulfonyl chlorides (e.g., tosyl chloride), this reagent features a methylene (-CH₂-) bridge between the heterocycle and the sulfonyl group. This introduces a tetrahedral sp³ carbon, increasing the overall fraction of sp³ carbons (Fsp³) in the resulting drug candidate, which statistically correlates with higher clinical success rates.

  • Modulated Acidity: The methylene spacer breaks the direct resonance conjugation between the electron-withdrawing sulfonamide and the aromatic ring. Consequently, the resulting benzylic-type sulfonamide is less acidic (pKa ~ 10) than a standard arylsulfonamide (pKa ~ 8), altering the electrostatic profile of the molecule under physiological pH[2].

Pharmacophore Core (3-Ethyl-1,2-oxazol-5-yl) methanesulfonyl chloride Isoxazole 3-Ethylisoxazole Core • Phenyl/Amide Bioisostere • Modulates Lipophilicity • H-bond Acceptors (N, O) Core->Isoxazole Methylene sp³ Methylene Spacer • Increases Fsp³ fraction • Breaks aromatic conjugation • Alters pKa of final drug Core->Methylene Sulfonyl Sulfonyl Chloride Group • Electrophilic warhead • Forms Sulfonamides/Esters • Reacts via Sulfene Intermediate Core->Sulfonyl

Figure 1: Structural decomposition and pharmacophoric utility of the reagent.

Mechanistic Insights: The Sulfene Pathway

A critical error often made by synthetic chemists is treating alkanesulfonyl chlorides (like this reagent) identically to arylsulfonyl chlorides (like TsCl).

Because (3-Ethyl-1,2-oxazol-5-yl)methanesulfonyl chloride possesses acidic α-protons on the methylene bridge, its reaction with nucleophiles under basic conditions does not proceed via a direct S_N2 attack at the sulfur atom. Instead, kinetic isotope effect studies have definitively shown that at pH > 6.7, the reaction proceeds via an E1cB elimination mechanism [4][5].

The base deprotonates the α-carbon, expelling the chloride ion to generate a highly reactive, transient sulfene intermediate (Isoxazole-CH=SO₂). The nucleophile (amine or alcohol) then rapidly attacks this sulfene to form the final product.

Causality in Reaction Design

Understanding this mechanism dictates strict experimental parameters:

  • Base Selection: Strong, sterically hindered bases like N,N-Diisopropylethylamine (DIPEA) are preferred over pyridine. DIPEA rapidly forms the sulfene without acting as a competing nucleophile[5].

  • Temperature Control: Sulfenes are prone to dimerization (forming disulfenes) or rapid hydrolysis if trace water is present. Reactions must be initiated at 0 °C to stabilize the intermediate and favor the desired bimolecular trapping by the amine[4].

Mechanism Start Alkylsulfonyl Chloride (Isoxazole-CH2-SO2Cl) Base Addition of Base (DIPEA / Et3N) Start->Base E1cB E1cB Elimination (Deprotonation of α-H) Base->E1cB pH > 6.7 Sulfene Sulfene Intermediate [Isoxazole-CH=SO2] E1cB->Sulfene Fast Nucleophile Nucleophilic Attack (R-NH2 or R-OH) Sulfene->Nucleophile SideRxn Side Reactions (Dimerization / Hydrolysis) Sulfene->SideRxn Excess Base / High Temp Product Target Sulfonamide Nucleophile->Product Desired Pathway

Figure 2: The E1cB Sulfene mechanistic pathway vs. degradation routes.

Experimental Protocol: Synthesis of Isoxazolylmethylsulfonamides

This protocol provides a self-validating workflow for coupling (3-Ethyl-1,2-oxazol-5-yl)methanesulfonyl chloride with primary or secondary aliphatic/aromatic amines.

Reagent Preparation & Setup
  • Drying: Ensure all glassware is oven-dried. The high reactivity of the sulfene intermediate makes it highly susceptible to hydrolysis by trace moisture.

  • Solvent: Use strictly anhydrous Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF).

Step-by-Step Methodology
  • Amine Solubilization: Dissolve the target amine (1.0 equiv, e.g., 1.0 mmol) in anhydrous CH₂Cl₂ to achieve a 0.1 M concentration.

  • Base Addition: Add DIPEA (2.5 equiv, 2.5 mmol) to the stirring solution.

    • Causality: The 2.5 equivalents ensure complete neutralization of the generated HCl and maintain the basic environment required to drive the E1cB sulfene formation, while leaving enough base to act as an acid scavenger for the amine salt.

  • Thermal Control: Submerge the reaction flask in an ice-water bath and allow it to equilibrate to 0 °C for 10 minutes.

  • Electrophile Introduction: Dissolve (3-Ethyl-1,2-oxazol-5-yl)methanesulfonyl chloride (1.1 equiv, 1.1 mmol) in a minimal volume of anhydrous CH₂Cl₂ (approx. 2 mL). Add this solution dropwise over 15 minutes.

    • Causality: Dropwise addition ensures the steady-state concentration of the sulfene remains extremely low, preventing sulfene-sulfene dimerization and maximizing the probability of interception by the amine.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours. Monitor consumption of the amine via TLC (Typical eluent: 30% EtOAc in Hexanes).

  • Quench & Workup: Once complete, quench the reaction by adding an equal volume of saturated aqueous NH₄Cl.

    • Causality: The mildly acidic NH₄Cl (pH ~ 5.5) protonates excess DIPEA and any unreacted aliphatic amine, dragging them into the aqueous layer while leaving the neutral sulfonamide product in the organic phase.

  • Extraction: Separate the layers. Extract the aqueous layer twice with CH₂Cl₂. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography.

Workflow Step1 1. Preparation Amine + DCM (0.1 M, Inert Atm) Step2 2. Base Addition DIPEA (2.5 eq) Cool to 0 °C Step1->Step2 Step3 3. Electrophile Add Sulfonyl Chloride Dropwise (15 min) Step2->Step3 Step4 4. Reaction Warm to RT, 2-4 h Monitor via TLC Step3->Step4 Step5 5. Workup Sat. NH4Cl Quench DCM Extraction Step4->Step5

Figure 3: Step-by-step experimental workflow for sulfonamide synthesis.

Analytical Validation

To ensure the integrity of the synthesized (3-Ethyl-1,2-oxazol-5-yl)methanesulfonamide, the product must be validated analytically. The presence of the methylene bridge is the primary diagnostic marker; if the sulfene intermediate degraded or dimerized, this signal will be altered or absent.

Table 1: Diagnostic Spectral Markers for Validation
Analytical MethodTarget Signal / ShiftStructural AssignmentCausality / Diagnostic Value
¹H NMR (CDCl₃) Singlet, ~4.40 – 4.60 ppm (2H)-CH₂-SO₂- (Methylene bridge)Critical: Confirms the sulfene was successfully trapped. Missing/shifted peak indicates dimerization.
¹H NMR (CDCl₃) Singlet, ~6.20 – 6.40 ppm (1H)Isoxazole C4-HConfirms the integrity of the isoxazole heterocycle.
¹H NMR (CDCl₃) Triplet (~1.2 ppm, 3H) & Quartet (~2.7 ppm, 2H)C3-Ethyl group (-CH₂CH₃)Validates the presence of the lipophilic vector.
¹H NMR (CDCl₃) Broad Singlet, ~4.80 – 5.50 ppm (1H)Sulfonamide -NH-Confirms coupling (absent if a tertiary amine was used).
FT-IR ~1320 cm⁻¹ and ~1150 cm⁻¹Asymmetric & Symmetric SO₂ stretchValidates the oxidation state of the sulfonyl group.
Mass Spec (ESI+) [M+H]⁺ (Calculated based on amine)Intact Molecular IonConfirms total mass; look for absence of [2M] dimeric species.

References

  • King, J. F., et al. (1992) Title: Why do tosylation and mesylation of alcohols follow different mechanisms? (Discussion of J. Am. Chem. Soc. 1992, 114, 1743–1749) Source: Chemistry Stack Exchange / Literature Review URL:[Link]

  • Ballatore, C., et al. (2013) Title: Carboxylic Acid (Bio)Isosteres in Drug Design Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • European Journal of Chemistry (2024) Title: Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations Source: Eur. J. Chem. URL:[Link]

  • Kumar, V., et al. (2015) Title: The synthetic and therapeutic expedition of isoxazole and its analogs Source: National Center for Biotechnology Information (PMC) URL:[Link]

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Application Notes & Protocols: (3-Ethyl-1,2-oxazol-5-yl)methanesulfonyl chloride as a Covalent Chemical Probe

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to the application of (3-Ethyl-1,2-oxazol-5-yl)methanesulfonyl chloride as a chemical probe for covalent modification of proteins. We will explore the underlying chemical principles, potential applications in activity-based protein profiling (ABPP), and provide step-by-step protocols for its use in identifying and validating protein targets.

Introduction: The Power of Covalent Probes

Covalent chemical probes are indispensable tools in chemical biology and drug discovery, enabling the study of protein function and the identification of novel therapeutic targets.[1] Unlike their non-covalent counterparts, these probes form a stable, irreversible bond with their protein target, which facilitates target identification and validation.[2] The use of electrophilic "warheads" that react with nucleophilic amino acid residues on the protein surface is a cornerstone of this approach.[3]

(3-Ethyl-1,2-oxazol-5-yl)methanesulfonyl chloride belongs to the class of sulfonyl chloride electrophiles. These reagents are known to react with a variety of nucleophilic amino acid residues, including lysine, tyrosine, serine, and threonine.[4][5][6] The formation of a stable sulfonamide or sulfonate ester linkage allows for the permanent "tagging" of the target protein.

The inclusion of the 3-ethyl-1,2-oxazole moiety in this probe is significant. The oxazole ring is a common scaffold in medicinal chemistry and may serve as a recognition element, guiding the probe to specific protein binding pockets.[7][8][9] This can impart a degree of selectivity beyond the inherent reactivity of the sulfonyl chloride warhead.

Mechanism of Action: Covalent Modification by Sulfonyl Chlorides

The primary mechanism of action for (3-Ethyl-1,2-oxazol-5-yl)methanesulfonyl chloride as a chemical probe is the nucleophilic attack of an amino acid side chain on the electrophilic sulfur atom of the sulfonyl chloride. This results in the displacement of the chloride leaving group and the formation of a stable covalent bond.

Mechanism_of_Action Probe (3-Ethyl-1,2-oxazol-5-yl)methanesulfonyl chloride Intermediate Transition State Probe->Intermediate Nucleophilic Attack Protein Protein-Nu: Protein->Intermediate Covalent_Adduct Covalently Modified Protein Intermediate->Covalent_Adduct Chloride Elimination HCl HCl Intermediate->HCl

Caption: General mechanism of protein modification by (3-Ethyl-1,2-oxazol-5-yl)methanesulfonyl chloride.

The reactivity of sulfonyl chlorides can be influenced by the local microenvironment of the amino acid residue. For instance, the pKa of a lysine residue can be lowered in certain protein contexts, increasing its nucleophilicity at physiological pH.[4] Proximity effects, where the probe is held in close orientation to the target residue by non-covalent interactions, can also significantly accelerate the rate of covalent modification.[5][10]

Applications in Chemical Proteomics

The primary application of (3-Ethyl-1,2-oxazol-5-yl)methanesulfonyl chloride is in the field of activity-based protein profiling (ABPP). ABPP is a powerful technique used to identify and characterize the active state of enzymes in complex biological systems.[1][11]

Key Applications:

  • Target Identification: Identifying the molecular targets of bioactive small molecules.

  • Enzyme Class Profiling: Probing the activity of specific enzyme families.

  • Drug Discovery: Screening for and characterizing novel enzyme inhibitors.

  • Biomarker Discovery: Identifying changes in protein activity associated with disease states.

Experimental Protocols

4.1. Safety Precautions

Methanesulfonyl chloride and related compounds are classified as toxic, corrosive, and lachrymators.[12][13][14][15][16] They are also sensitive to moisture.[15] Therefore, appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and gloves, must be worn at all times. All manipulations should be performed in a well-ventilated chemical fume hood.

4.2. Probe Preparation and Storage

(3-Ethyl-1,2-oxazol-5-yl)methanesulfonyl chloride should be stored in a desiccator at low temperature to prevent degradation by moisture. For experimental use, prepare a fresh stock solution in an anhydrous organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

4.3. Protocol for Activity-Based Protein Profiling (ABPP) in Cell Lysate

This protocol outlines a general workflow for identifying protein targets of (3-Ethyl-1,2-oxazol-5-yl)methanesulfonyl chloride in a cellular lysate.

ABPP_Workflow A 1. Cell Lysis & Proteome Extraction B 2. Probe Incubation (with and without competitor) A->B C 3. 'Click' Chemistry or Affinity Pull-down B->C D 4. SDS-PAGE & In-gel Fluorescence or Western Blot C->D E 5. Proteomic Analysis (LC-MS/MS) C->E F 6. Target Identification & Validation D->F E->F

Caption: A typical workflow for activity-based protein profiling (ABPP).

Materials:

  • Cells of interest

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • (3-Ethyl-1,2-oxazol-5-yl)methanesulfonyl chloride probe (with a reporter tag such as an alkyne or biotin for downstream analysis)

  • Competitor compound (optional)

  • Click chemistry reagents (if using an alkyne-tagged probe) or streptavidin beads (if using a biotin-tagged probe)

  • SDS-PAGE gels and buffers

  • Fluorescent scanner or Western blot imaging system

  • Mass spectrometer for proteomic analysis

Procedure:

  • Cell Lysis: Harvest cells and lyse them in a suitable lysis buffer to release the proteome.

  • Proteome Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

  • Probe Incubation:

    • In a control experiment, incubate the proteome with a vehicle (e.g., DMSO).

    • In a separate experiment, incubate the proteome with the (3-Ethyl-1,2-oxazol-5-yl)methanesulfonyl chloride probe at a predetermined concentration (typically in the low micromolar range).

    • For competitive profiling, pre-incubate the proteome with a known inhibitor or a compound of interest before adding the probe.

  • Target Enrichment/Visualization:

    • For alkyne-tagged probes: Perform a copper-catalyzed azide-alkyne cycloaddition ("click" chemistry) to attach a fluorescent dye or biotin.

    • For biotin-tagged probes: Use streptavidin-coated beads to enrich for biotinylated proteins.

  • Analysis:

    • Gel-based analysis: Separate the labeled proteins by SDS-PAGE and visualize them using in-gel fluorescence scanning or by Western blotting with an anti-biotin antibody.

    • Mass spectrometry-based analysis: Digest the enriched proteins with trypsin and analyze the resulting peptides by LC-MS/MS to identify the modified proteins and the specific sites of modification.

4.4. Data Interpretation

A decrease in the signal of a labeled protein in the presence of a competitor suggests that the competitor binds to the same site as the probe. This can be used to validate target engagement.

Table 1: Representative Data from a Competitive ABPP Experiment

Protein TargetProbe Labeling (Relative Intensity)Probe + Competitor Labeling (Relative Intensity)
Protein X100%15%
Protein Y95%92%
Protein Z105%102%

In this example, the competitor significantly reduces the labeling of Protein X, indicating a direct interaction.

Target Validation

Once putative targets have been identified, further validation is necessary to confirm the biological relevance of the interaction.

Validation Strategies:

  • Genetic knockdown/knockout: Silencing the expression of the target protein should abolish the effects of the probe.

  • Site-directed mutagenesis: Mutating the identified amino acid residue of covalent modification should prevent labeling by the probe.

  • Independent biochemical assays: Confirming the functional consequences of probe binding to the purified target protein.

Conclusion

(3-Ethyl-1,2-oxazol-5-yl)methanesulfonyl chloride represents a versatile chemical probe for the covalent modification and study of proteins. Its sulfonyl chloride warhead allows for the targeting of multiple nucleophilic amino acid residues, while the oxazole moiety may provide an element of target selectivity. The protocols outlined in this document provide a framework for utilizing this probe in activity-based protein profiling and target identification workflows. As with any reactive chemical, appropriate safety precautions must be taken during its handling and use.

References

  • Chemistry for Covalent Modification of Endogenous/Native Proteins: From Test Tubes to Complex Biological Systems. Journal of the American Chemical Society.
  • Flipping the Switch: Innovations in Inducible Probes for Protein Profiling.
  • Advances in sulfonyl exchange chemical biology: expanding druggable target space. Royal Society of Chemistry.
  • β-Carbonyl sulfonium enables cysteine-specific bioconjugation for activity-based protein profiling in live cells.
  • Chemoproteomic profiling of kinases in live cells using electrophilic sulfonyl triazole probes. Royal Society of Chemistry.
  • Recent advances in activity-based probes (ABPs) and affinity-based probes (AfBPs) for profiling of enzymes. PMC.
  • Covalent Inhibitors of Protein-Protein Interactions Targeting Lysine, Tyrosine, or Histidine Residues. PMC.
  • (1,2-Oxazol-5-yl)methanesulfonyl chloride. Benchchem.
  • Advancing Protein Therapeutics through Proximity-Induced Chemistry. PMC - NIH.
  • N-Acyl-N-alkyl/aryl Sulfonamide Chemistry Assisted by Proximity for Modification and Covalent Inhibition of Endogenous Proteins in Living Systems.
  • METHANESULFONYL CHLORIDE. CAMEO Chemicals - NOAA.
  • ICSC 1163 - METHANESULFONYL CHLORIDE. INCHEM.
  • Methanesulfonyl chloride. Wikipedia.
  • Activity-Based Protein Profiling (ABPP) Service. Mtoz Biolabs.
  • is highly toxic, the preparation and isolation of the sulfonyl cyanide should be conducted in a. Organic Syntheses Procedure.
  • Methanesulfonyl Chloride MSC.
  • (1,2-Oxazol-5-yl)methanesulfonyl chloride. Benchchem.
  • 5-(5-isoxazolyl)-2-methyl-3-thiophenesulfonyl chloride. Fluorochem.
  • Synthesis, Properties and Spatial Structure of 4-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]cytisine. MDPI.
  • Synthesis and herbicidal activity of 3-{[(hetero)

Sources

Application Note: Derivatization of Amines with (3-Ethyl-1,2-oxazol-5-yl)methanesulfonyl chloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The derivatization of primary and secondary amines into sulfonamides is a cornerstone transformation in medicinal chemistry, fragment-based drug discovery, and analytical chemistry. (3-Ethyl-1,2-oxazol-5-yl)methanesulfonyl chloride (CAS: 2378502-21-5)[1] is a highly specialized electrophilic building block. The incorporation of the 3-ethylisoxazole pharmacophore imparts unique physicochemical properties to the resulting molecules, including improved metabolic stability, favorable lipophilicity, and unique hydrogen-bond accepting capabilities[2].

This application note provides a comprehensive, causality-driven guide to utilizing this reagent for the robust synthesis of isoxazole-functionalized sulfonamides, addressing the specific mechanistic challenges associated with aliphatic sulfonyl chlorides.

Chemical Rationale & Mechanistic Insights

The Isoxazole Pharmacophore

Isoxazoles are a class of five-membered heterocyclic compounds that have gained significant attention in drug discovery due to their diverse biological activities and their ability to act as bioisosteres for ester, amide, and phenyl groups[2]. The 3-ethyl substitution provides a steric shield and lipophilic anchor, which can enhance binding affinity in hydrophobic protein pockets.

Mechanistic Causality: vs. Sulfene Pathways

The sulfonylation of amines generally proceeds via a nucleophilic acyl substitution (


-like) mechanism at the electrophilic sulfur atom. However, (3-Ethyl-1,2-oxazol-5-yl)methanesulfonyl chloride is an aliphatic sulfonyl chloride  (possessing a methylene bridge between the isoxazole ring and the sulfonyl group).

This structural feature introduces a critical competing mechanistic pathway:


-deprotonation .
  • Direct

    
     Pathway (Desired) : The amine lone pair directly attacks the sulfur atom, displacing the chloride ion.
    
  • Sulfene Pathway (Undesired Side Reaction) : Strong, unhindered bases can deprotonate the acidic methylene protons adjacent to the sulfonyl group, eliminating chloride to form a highly reactive sulfene intermediate (

    
    ). While sulfenes can react with amines to form the desired product, they are exceptionally prone to hydrolysis by trace moisture, rapidly degrading into unreactive sulfonic acids.
    

Experimental Consequence : To suppress sulfene formation and hydrolysis, reactions must be initiated at 0 °C, and moderately hindered bases (like


-Diisopropylethylamine, DIPEA) should be prioritized over unhindered bases. For sterically hindered or electronically deactivated amines (e.g., anilines), 4-Dimethylaminopyridine (DMAP) is employed as a nucleophilic catalyst to form a highly electrophilic 

-sulfonylpyridinium intermediate, significantly lowering the activation energy for the amine attack[3].

Mechanism Sulfonyl Sulfonyl Chloride Intermediate N-Sulfonylpyridinium Intermediate Sulfonyl->Intermediate + DMAP - Cl⁻ DMAP DMAP Catalyst DMAP->Intermediate Product Sulfonamide Product Intermediate->Product + Amine - H⁺ Amine Hindered Amine Product->DMAP Regenerates

Fig 1. DMAP-catalyzed sulfonylation mechanism via N-sulfonylpyridinium intermediate.

Experimental Workflows & Protocols

Workflow Amine Amine Substrate (Primary/Secondary) Base Add Base (DIPEA or Pyridine) Amine->Base Reagent Add (3-Ethyl-1,2-oxazol-5-yl) methanesulfonyl chloride (Dropwise at 0 °C) Base->Reagent React Stir at Room Temp (1 - 12 hours) Reagent->React Monitor LC-MS / TLC Monitoring (Check for Sulfonamide) React->Monitor Monitor->React Incomplete (Add DMAP/Heat) Quench Quench Reaction (Sat. NH4Cl) Monitor->Quench Conversion > 95% Purify Extraction & Purification (Flash Chromatography) Quench->Purify

Fig 2. Experimental workflow for the sulfonylation of amines.

Protocol A: Standard Sulfonylation of Aliphatic Amines

Designed for highly nucleophilic primary and secondary aliphatic amines.

Materials:

  • Amine substrate (1.0 equiv.)

  • (3-Ethyl-1,2-oxazol-5-yl)methanesulfonyl chloride (1.1 - 1.2 equiv.)

  • 
    -Diisopropylethylamine (DIPEA) (2.0 equiv.)
    
  • Anhydrous Dichloromethane (DCM)

Step-by-Step Procedure:

  • Preparation : Dissolve the amine substrate (1.0 equiv.) in anhydrous DCM (approx. 0.1 M concentration) in an oven-dried round-bottom flask under an inert nitrogen atmosphere. Causality: Anhydrous conditions are mandatory to prevent the competitive hydrolysis of the sulfonyl chloride into the unreactive sulfonic acid.

  • Base Addition : Add DIPEA (2.0 equiv.) to the stirring solution.

  • Temperature Control : Cool the reaction mixture to 0 °C using an ice-water bath. Causality: Lowering the temperature suppresses the

    
    -deprotonation (sulfene formation) pathway.
    
  • Reagent Addition : Dissolve (3-Ethyl-1,2-oxazol-5-yl)methanesulfonyl chloride (1.1 equiv.) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture over 5–10 minutes.

  • Reaction : Allow the mixture to stir at 0 °C for 30 minutes, then gradually warm to room temperature. Stir for an additional 2–4 hours.

  • Self-Validating Step (Monitoring) : Analyze an aliquot via LC-MS. The desired sulfonamide should appear as the dominant peak

    
    . If a mass corresponding to the sulfonic acid byproduct is observed, moisture contamination has occurred.
    
  • Quench & Workup : Quench the reaction with saturated aqueous

    
    . Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , filter, and concentrate in vacuo.
  • Purification : Purify the crude residue via silica gel flash chromatography (typically using a Hexanes/Ethyl Acetate gradient).

Protocol B: DMAP-Catalyzed Sulfonylation of Hindered Amines/Anilines

Designed for sterically hindered secondary amines or electronically deactivated aromatic amines.

Step-by-Step Procedure:

  • Preparation : Dissolve the hindered amine (1.0 equiv.) in anhydrous DCM or Pyridine under nitrogen.

  • Catalyst Addition : Add a catalytic amount of DMAP (0.1–0.2 equiv.). Causality: DMAP acts as a nucleophilic catalyst, attacking the sulfonyl chloride to form a highly reactive

    
    -sulfonylpyridinium intermediate, which is far more susceptible to attack by weak nucleophiles[3].
    
  • Base Addition : If using DCM as the solvent, add Pyridine or DIPEA (2.5 equiv.).

  • Reagent Addition : Cool to 0 °C and add (3-Ethyl-1,2-oxazol-5-yl)methanesulfonyl chloride (1.5 equiv.) dropwise. Note the higher equivalent count to compensate for potential side reactions over extended reaction times.

  • Reaction : Stir at room temperature for 12–24 hours. If LC-MS indicates stalled conversion, gentle heating (40 °C) may be applied.

Data Presentation: Reaction Optimization Matrix

The following table summarizes the quantitative optimization data for the derivatization of a model hindered secondary amine, demonstrating the causality of solvent and base selection on overall yield.

SolventBase (Equiv.)Additive (Equiv.)TempTime (h)Yield (%)Mechanistic Observation
DCMTEA (2.0)None0 °C

RT
1265%Moderate conversion; some sulfene-derived byproducts observed.
DCMDIPEA (2.0)None0 °C

RT
1282%Steric bulk of DIPEA reduced sulfene formation; cleaner profile.
THFDIPEA (2.0)None0 °C

RT
2470%Slower reaction kinetics in ethereal solvent.
DCM Pyridine (2.5) DMAP (0.1) 0 °C

RT
8 94% Optimal for hindered substrates; rapid conversion via

-sulfonylpyridinium.
DMF

(3.0)
NoneRT1241%High degree of sulfonyl chloride hydrolysis due to heterogeneous basic conditions.

Troubleshooting & Analytical Self-Validation

  • Issue: High levels of Sulfonic Acid Byproduct detected on LC-MS.

    • Cause: Moisture in the solvent, wet glassware, or degraded reagent.

    • Solution: Ensure all solvents are strictly anhydrous. Store the (3-Ethyl-1,2-oxazol-5-yl)methanesulfonyl chloride in a desiccator under inert gas, as aliphatic sulfonyl chlorides are highly hygroscopic.

  • Issue: Bis-sulfonylation of Primary Amines.

    • Cause: Primary amines can react twice if excess sulfonyl chloride is present, forming a bis-sulfonamide.

    • Solution: Strictly limit the sulfonyl chloride to 1.0 - 1.05 equivalents and ensure it is added dropwise to a dilute solution of the amine to maintain an excess of the amine relative to the electrophile at all times.

References

  • National Center for Biotechnology Information (PMC) . Advances in isoxazole chemistry and their role in drug discovery. Retrieved from:[Link][2]

Sources

The Versatile Building Block: (3-Ethyl-1,2-oxazol-5-yl)methanesulfonyl chloride in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling a Privileged Scaffold for Drug Discovery and Beyond

In the landscape of modern medicinal chemistry and organic synthesis, the strategic incorporation of heterocyclic moieties is a cornerstone of molecular design. Among these, the 1,2-oxazole ring system has emerged as a "privileged scaffold," a structural motif frequently found in a diverse array of biologically active compounds.[1] Its unique electronic properties and ability to engage in various intermolecular interactions make it a highly sought-after component in the development of novel therapeutics. This guide focuses on a particularly valuable, yet underexplored, building block: (3-Ethyl-1,2-oxazol-5-yl)methanesulfonyl chloride .

This reagent synergistically combines the desirable features of the 3-ethyl-1,2-oxazole core with the versatile reactivity of a methanesulfonyl chloride group. The sulfonyl chloride moiety is a potent electrophile, readily reacting with a wide range of nucleophiles to form stable sulfonamides and sulfonate esters.[1] This reactivity profile opens a gateway for the facile introduction of the (3-ethyl-1,2-oxazol-5-yl)methylsulfonyl pharmacophore into a multitude of molecular frameworks, making it an invaluable tool for researchers, scientists, and drug development professionals. This document provides a comprehensive overview of its synthesis, key applications, and detailed protocols for its utilization in organic synthesis.

Synthetic Strategy: A Multi-Step Approach to a Key Intermediate

While direct, single-step syntheses of (3-Ethyl-1,2-oxazol-5-yl)methanesulfonyl chloride are not extensively documented, a logical and robust multi-step synthetic pathway can be devised from commercially available starting materials. The proposed route leverages well-established transformations in heterocyclic chemistry.

A plausible synthetic pathway is outlined below:

Synthesis_Pathway A 3-Ethyl-1,2-oxazole-5-carbaldehyde B (3-Ethyl-1,2-oxazol-5-yl)methanol A->B Reduction C (3-Ethyl-1,2-oxazol-5-yl)methanethiol B->C Thiomethylation D (3-Ethyl-1,2-oxazol-5-yl)methanesulfonyl chloride C->D Oxidative Chlorination

Caption: Proposed synthetic pathway for (3-Ethyl-1,2-oxazol-5-yl)methanesulfonyl chloride.

Step 1: Reduction of 3-Ethyl-1,2-oxazole-5-carbaldehyde

The initial step involves the reduction of the commercially available 3-ethyl-1,2-oxazole-5-carbaldehyde to the corresponding alcohol, (3-ethyl-1,2-oxazol-5-yl)methanol. This is a standard transformation readily achieved with a variety of reducing agents.

Protocol: Synthesis of (3-Ethyl-1,2-oxazol-5-yl)methanol

  • Materials:

    • 3-Ethyl-1,2-oxazole-5-carbaldehyde (1.0 equiv)

    • Sodium borohydride (NaBH₄) (1.5 equiv)

    • Methanol (as solvent)

    • Dichloromethane (DCM)

    • Saturated aqueous ammonium chloride (NH₄Cl)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Dissolve 3-ethyl-1,2-oxazole-5-carbaldehyde in methanol in a round-bottom flask equipped with a magnetic stirrer.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add sodium borohydride portion-wise, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until thin-layer chromatography (TLC) indicates complete consumption of the starting material.

    • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with dichloromethane (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo to afford the crude (3-ethyl-1,2-oxazol-5-yl)methanol.

    • The product can be purified by flash column chromatography on silica gel if necessary.

Step 2: Conversion to (3-Ethyl-1,2-oxazol-5-yl)methanethiol

The conversion of the alcohol to a thiol is a critical step. A common method involves a two-step process via an intermediate tosylate or mesylate, followed by displacement with a sulfur nucleophile. A more direct approach could involve a Mitsunobu reaction with thioacetic acid followed by hydrolysis. For this guide, we will outline a general procedure for the conversion of an alcohol to a thiol.

Protocol: Synthesis of (3-Ethyl-1,2-oxazol-5-yl)methanethiol

  • Materials:

    • (3-Ethyl-1,2-oxazol-5-yl)methanol (1.0 equiv)

    • p-Toluenesulfonyl chloride (TsCl) (1.1 equiv)

    • Pyridine (as solvent and base)

    • Sodium hydrosulfide (NaSH) (1.5 equiv)

    • N,N-Dimethylformamide (DMF)

    • Diethyl ether

    • 1 M Hydrochloric acid (HCl)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure (Two-Step):

    • Step 2a: Tosylation:

      • Dissolve (3-ethyl-1,2-oxazol-5-yl)methanol in pyridine and cool to 0 °C.

      • Add p-toluenesulfonyl chloride portion-wise and stir at 0 °C for 30 minutes, then at room temperature for 4-6 hours.

      • Pour the reaction mixture into ice-water and extract with diethyl ether.

      • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

      • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to give the crude tosylate, which can be used in the next step without further purification.

    • Step 2b: Thiol Formation:

      • Dissolve the crude tosylate in DMF.

      • Add sodium hydrosulfide and heat the mixture to 50-60 °C for 2-4 hours.

      • Cool the reaction mixture, pour into water, and extract with diethyl ether.

      • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

      • The crude (3-ethyl-1,2-oxazol-5-yl)methanethiol can be purified by vacuum distillation or column chromatography.

Step 3: Oxidative Chlorination to (3-Ethyl-1,2-oxazol-5-yl)methanesulfonyl chloride

The final step is the oxidative chlorination of the thiol to the desired sulfonyl chloride. This transformation is typically achieved using a chlorinating agent in an aqueous or mixed solvent system.

Protocol: Synthesis of (3-Ethyl-1,2-oxazol-5-yl)methanesulfonyl chloride

  • Materials:

    • (3-Ethyl-1,2-oxazol-5-yl)methanethiol (1.0 equiv)

    • Trichloroisocyanuric acid (TCCA) (1.2 equiv)

    • Acetonitrile/Water (4:1 v/v)

    • Ethyl acetate

    • 1% Hydrochloric acid (HCl), cold

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve the (3-ethyl-1,2-oxazol-5-yl)methanethiol in a mixture of acetonitrile and water in a flask equipped with a magnetic stirrer and cooled in an ice bath.

    • Add trichloroisocyanuric acid portion-wise, ensuring the internal temperature remains below 5 °C.[2]

    • Stir the reaction mixture in the ice bath for an additional 30 minutes after the addition is complete.

    • Filter the reaction mixture to remove the precipitated cyanuric acid, washing the solid with ethyl acetate.

    • Combine the filtrates and remove the solvent under reduced pressure at a bath temperature not exceeding 30 °C to minimize hydrolysis.

    • Dissolve the crude product in petroleum ether, wash with cold 1% aqueous HCl, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the (3-ethyl-1,2-oxazol-5-yl)methanesulfonyl chloride.[2]

Applications in Organic Synthesis: The Sulfonylation Reaction

The primary utility of (3-ethyl-1,2-oxazol-5-yl)methanesulfonyl chloride lies in its ability to act as a sulfonating agent. It readily reacts with a variety of nucleophiles, most notably amines and alcohols, to form stable sulfonamides and sulfonate esters, respectively.

Sulfonylation_Reactions A (3-Ethyl-1,2-oxazol-5-yl)methanesulfonyl chloride C Sulfonamide A->C E Sulfonate Ester A->E B Primary/Secondary Amine (R¹R²NH) B->C D Alcohol (R³OH) D->E

Caption: General reaction scheme for the sulfonylation of amines and alcohols.

Synthesis of Sulfonamides

The reaction with primary or secondary amines is a cornerstone of sulfonamide synthesis, a critical functional group in a vast number of pharmaceuticals.

Protocol: General Procedure for the Synthesis of N-Substituted (3-Ethyl-1,2-oxazol-5-yl)methanesulfonamides

  • Materials:

    • Primary or secondary amine (1.0 equiv)

    • (3-Ethyl-1,2-oxazol-5-yl)methanesulfonyl chloride (1.1 equiv)

    • Pyridine or Triethylamine (TEA) (1.5 equiv)

    • Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous)

    • 1 M Hydrochloric acid (HCl)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Dissolve the amine in anhydrous DCM or THF in a round-bottom flask.

    • Add pyridine or triethylamine and cool the solution to 0 °C.

    • Slowly add a solution of (3-ethyl-1,2-oxazol-5-yl)methanesulfonyl chloride in the same solvent.

    • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.

    • Upon completion, quench the reaction with water.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • The crude sulfonamide can be purified by recrystallization or column chromatography.

NucleophileBaseSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
Primary AminesPyridine, TEADCM, THF, Diethyl ether0 - 252 - 1285 - 95
Secondary AminesTEADCM, THF0 - 254 - 1680 - 90
AnilinesPyridineDCM, Chloroform0 - 256 - 2475 - 85
AlcoholsPyridine, TEADCM, THF0 - 252 - 880 - 95

Table 1: Typical reaction conditions for sulfonylation reactions with analogous sulfonyl chlorides.

The Significance of the 3-Ethyl-1,2-oxazole Moiety in Medicinal Chemistry

The 1,2-oxazole ring is a bioisostere for various functional groups, including amides and esters, offering improved metabolic stability and pharmacokinetic properties. The presence of the ethyl group at the 3-position can provide several advantages:

  • Increased Lipophilicity: The ethyl group enhances the lipophilicity of the molecule, which can improve its ability to cross cell membranes and interact with hydrophobic binding pockets of target proteins.

  • Modulation of Potency and Selectivity: The size and orientation of the ethyl group can influence the binding affinity and selectivity of the final compound for its biological target.

  • Metabolic Stability: The ethyl group can block potential sites of metabolic oxidation, leading to a longer half-life in vivo.

Conclusion

(3-Ethyl-1,2-oxazol-5-yl)methanesulfonyl chloride is a highly valuable and versatile building block for organic synthesis, particularly in the construction of novel sulfonamides for drug discovery. Its synthesis, while multi-step, relies on robust and well-understood chemical transformations. The ability to readily introduce the 3-ethyl-1,2-oxazole moiety provides medicinal chemists with a powerful tool to fine-tune the physicochemical and pharmacological properties of lead compounds. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this promising reagent in their synthetic endeavors.

References

  • ResearchGate. (2025, August 7). Reaction of 2-Aryl-4-Cyano-1,3-Oxazole-5-Sulfonyl Chlorides With 5-Amino-1H-Pyrazoles and 5-Amino-1H-1,2,4-Triazole | Request PDF. Retrieved from [Link]

  • Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009). Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides. The Journal of Organic Chemistry, 74(24), 9287–9291. Retrieved from [Link]

  • Frontier Research Publication. (2024, February 26). Sulfonamide derivatives: Synthesis and applications. Retrieved from [Link]

  • PubMed Central (PMC). Synthesis and herbicidal activity of 3-{[(hetero)aryl]methanesulfonyl}-4,5-dihydro-1,2-oxazole derivative. Retrieved from [Link]

  • PubMed. Design, synthesis and pharmacological characterization of N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide derivatives as BRD4 inhibitors against acute myeloid leukemia. Retrieved from [Link]

Sources

Application Note: Protecting Group Strategies and Synthetic Utility of (3-Ethyl-1,2-oxazol-5-yl)methanesulfonyl chloride

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Scientists, Process Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Experimental Protocols

Introduction & Chemical Profiling

(3-Ethyl-1,2-oxazol-5-yl)methanesulfonyl chloride (CAS: 2378502-21-5) is a highly versatile, bifunctional building block frequently utilized in medicinal chemistry and complex API (Active Pharmaceutical Ingredient) synthesis. The molecule features a highly electrophilic sulfonyl chloride moiety and a functionalizable isoxazole heterocycle.

Handling this reagent requires a deep understanding of its structural causality. The methylene bridge (


) situated between the electron-withdrawing sulfonyl group and the isoxazole ring is highly acidic. Consequently, exposure to strong bases can induce deprotonation, leading to highly reactive sulfene intermediates (

) or unwanted dimerization.

Depending on the synthetic objective, researchers typically employ one of two divergent protecting group strategies:

  • Strategy A (Masking the Electrophile): Protecting the sulfonyl chloride group itself to allow functionalization of the isoxazole ring (e.g., C4-arylation).

  • Strategy B (Amine Protection): Utilizing the reagent to install an orthogonally cleavable sulfonamide protecting group on primary or secondary amines [1].

Strategy A: Masking the Sulfonyl Chloride (Neopentyl Esterification)

When multi-step synthetic elaboration of the isoxazole ring is required, the highly reactive


 group must be masked. Standard alkyl sulfonates (e.g., methyl or ethyl esters) are unsuitable as they act as potent alkylating agents and are rapidly cleaved by nucleophiles.

The Causality of Neopentyl Protection: Converting the sulfonyl chloride to a neopentyl sulfonate ester (


) provides extreme steric shielding[2]. The bulky tert-butyl group adjacent to the primary carbon completely blocks 

nucleophilic attack at the neopentyl carbon. This renders the sulfonate highly stable to organometallic reagents (Grignards, organolithiums), strong bases, and cross-coupling conditions (e.g., Suzuki or Buchwald-Hartwig aminations at the isoxazole C4 position).

Once isoxazole functionalization is complete, the neopentyl group can be removed via nucleophilic displacement using sodium azide (


) in hot DMF, or via catalyst-free thermolysis at 150 °C to regenerate the free sulfonic acid [2].

Strategy B: The Isoxazolylmethylsulfonyl Group for Amine Protection

Sulfonamides are among the most robust amine protecting groups, stable to both harsh acidic (e.g., TFA, HCl) and basic conditions that would readily cleave standard Boc or Fmoc groups [1]. However, their extreme stability often requires harsh, non-orthogonal deprotection conditions (such as dissolving metal reductions or refluxing strong acids).

Orthogonal Reductive Cleavage: Using (3-Ethyl-1,2-oxazol-5-yl)methanesulfonyl chloride to protect an amine introduces a unique, self-immolative deprotection mechanism. The isoxazole ring contains a relatively labile


 bond. Under mild reductive conditions (e.g., Samarium(II) iodide (

), Molybdenum hexacarbonyl (

), or catalytic hydrogenation), the

bond is cleaved to form a

-amino enone.

This intermediate is highly unstable. The electron-donating amino group and the electron-withdrawing sulfonyl group facilitate a rapid retro-Michael-type elimination cascade, expelling sulfur dioxide (


) and cleanly releasing the free amine. This provides an orthogonal deprotection axis highly valuable in complex peptide synthesis.

Mandatory Visualization: Divergent Workflow Diagram

G cluster_A Strategy A: Sulfonyl Protection cluster_B Strategy B: Amine Protection Start (3-Ethyl-1,2-oxazol-5-yl) methanesulfonyl chloride Neopentyl Neopentyl Sulfonate Ester (Masked Electrophile) Start->Neopentyl Neopentyl OH, Pyridine Sulfonamide Isoxazole-Sulfonamide (Protected Amine) Start->Sulfonamide R-NH2, DIPEA IsoxMod Isoxazole C4-Functionalization (Base/Nucleophile Stable) Neopentyl->IsoxMod Pd-Catalysis / EAS DeprotA Sulfonic Acid Recovery (Thermolysis / NaN3) IsoxMod->DeprotA Deprotection PeptideSyn Multi-step Synthesis (Acid/Base Stable) Sulfonamide->PeptideSyn Coupling / Elongation DeprotB Free Amine Recovery (Reductive N-O Cleavage) PeptideSyn->DeprotB SmI2 / H2-Pd

Divergent protecting group strategies for (3-Ethyl-1,2-oxazol-5-yl)methanesulfonyl chloride.

Quantitative Data Presentation

Table 1: Comparative Stability Matrix of Sulfonyl Derivatives

Reaction ConditionFree Sulfonyl Chloride (

)
Neopentyl Sulfonate (Strategy A)Isoxazole-Sulfonamide (Strategy B)
Aqueous Acid (1M HCl) Hydrolyzes slowlyHighly StableHighly Stable
Aqueous Base (1M NaOH) Hydrolyzes rapidlyHighly StableStable (if N-H is absent)
Nucleophiles (R-MgBr / R-Li) Reacts violentlyStable (Sterically shielded)Deprotonates N-H / Stable
Mild Reductants (

)
Reduces to thiol/disulfide [3]Cleaves N-O bondCleaves N-O bond (Deprotects Amine)
Pd-Catalyzed Cross-Coupling IncompatibleStableStable

Experimental Protocols

Protocol 1: Synthesis of Neopentyl (3-Ethyl-1,2-oxazol-5-yl)methanesulfonate (Strategy A)

This protocol utilizes mild pyridine base to prevent alpha-deprotonation and sulfene formation.

  • Preparation: Flame-dry a 100 mL round-bottom flask and purge with Argon.

  • Dissolution: Dissolve (3-Ethyl-1,2-oxazol-5-yl)methanesulfonyl chloride (1.0 equiv, 10 mmol) in anhydrous Dichloromethane (DCM, 30 mL). Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Add neopentyl alcohol (1.2 equiv, 12 mmol) in a single portion.

  • Base Addition: Dropwise add anhydrous Pyridine (2.0 equiv, 20 mmol) over 10 minutes. Note: Maintain temperature at 0 °C to suppress alpha-proton abstraction.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours. Monitor completion via TLC (Hexanes/EtOAc 7:3).

  • Workup: Quench the reaction with 1M aqueous HCl (20 mL) to remove excess pyridine. Extract the aqueous layer with DCM (2 × 15 mL). Wash the combined organic layers with saturated

    
     and brine, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure.
  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the masked neopentyl sulfonate.

Protocol 2: Amine Protection via Sulfonamide Formation (Strategy B)

Utilizes Schotten-Baumann type conditions in an organic medium.

  • Preparation: In a dry 50 mL flask under Argon, dissolve the target primary or secondary amine (1.0 equiv, 5 mmol) in anhydrous DCM (20 mL).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 equiv, 12.5 mmol). Cool the mixture to 0 °C.

  • Electrophile Addition: Dissolve (3-Ethyl-1,2-oxazol-5-yl)methanesulfonyl chloride (1.1 equiv, 5.5 mmol) in DCM (5 mL) and add dropwise to the amine solution over 15 minutes.

  • Reaction: Stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2 hours.

  • Workup: Dilute with DCM (20 mL) and wash sequentially with 5% aqueous citric acid (20 mL), water (20 mL), and brine (20 mL). Dry over

    
     and concentrate in vacuo.
    
  • Validation: Analyze the crude product via LC-MS and

    
    -NMR. The disappearance of the highly deshielded 
    
    
    
    methylene protons and the appearance of the sulfonamide N-H proton confirms successful protection.

References

  • Isidro-Llobet, A., Alvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. Available at:[Link]

  • Roberts, J. C., & Patch, R. J. (1997). Formation and utility of sulfonic acid protecting groups. US Patent 5596095A.
  • Zhang, Y., et al. (2024). Organophosphorus-Catalyzed Direct Dehydroxylative Thioetherification of Alcohols with Hypervalent Organosulfur Compounds. The Journal of Organic Chemistry, 89(2), 1120-1132. Available at:[Link]

Advanced Catalytic Applications of (3-Ethyl-1,2-oxazol-5-yl)methanesulfonyl Chloride Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Rationale & Introduction

(3-Ethyl-1,2-oxazol-5-yl)methanesulfonyl chloride (CAS: 2378502-21-5) is a highly versatile, commercially available electrophilic building block 1. While traditionally utilized in the synthesis of sulfonamide-based pharmaceutical libraries, its unique stereoelectronic profile makes it an exceptional precursor for designing next-generation chiral organocatalysts and transition-metal ligands.

By coupling this reagent with chiral diamines, researchers can synthesize novel (3-ethyl-1,2-oxazol-5-yl)methanesulfonyl (EOMs) derivatives. These EOMs-ligands significantly outperform traditional tosyl (Ts) or mesyl (Ms) groups in Ruthenium-catalyzed Asymmetric Transfer Hydrogenation (ATH), offering drug development professionals a robust tool for the highly enantioselective reduction of prochiral ketones and imines.

Mechanistic Causality: The Isoxazole Advantage in ATH

In the classic Noyori-Ikariya ATH mechanism, Ru(II)-arene complexes bearing chiral sulfonamide-diamine ligands (such as TsDPEN) operate via a metal-ligand bifunctional mechanism 2. The ruthenium center and the sulfonamide N-H proton act concertedly to transfer a hydride and a proton to the substrate through a six-membered pericyclic transition state.

Replacing the standard tosyl group with the EOMs derivative fundamentally optimizes this catalytic cycle:

  • Electronic Tuning (pKa Modulation): The strong electron-withdrawing capacity of the isoxazole ring lowers the pKa of the sulfonamide N-H bond. This increased acidity strengthens the critical hydrogen-bonding interaction between the catalyst and the ketone/imine substrate in the transition state, accelerating the hydride transfer rate 3.

  • Steric Shielding & Stability: The 3-ethyl substituent on the isoxazole ring provides precise steric bulk. This prevents off-cycle catalyst dimerization (the formation of inactive Ru-Ru dimers) while maintaining an open chiral pocket for incoming substrates. Furthermore, robust sulfonamido-ruthenium complexes have demonstrated high stability and unique redox modulation capabilities, even functioning effectively within complex biological matrices 4.

Visualization of the Catalytic Workflow

ATH_Mechanism A 16e⁻ Ru-Amido Complex [Ru(p-cymene)(EOMs-DPEN-H)] Active Catalyst B Formate Adduct Formation (HCOOH / NEt₃) A->B + Formate Azeotrope C 18e⁻ Ru-Hydride Amine Complex [RuH(p-cymene)(EOMs-DPEN)] B->C - CO₂ (Irreversible Step) D Bifunctional Transition State Enhanced NH···O Hydrogen Bonding C->D + Prochiral Ketone E Chiral Product Release (Enantioenriched Alcohol) D->E Concerted H⁻ / H⁺ Transfer E->A - Chiral Alcohol

Fig 1. Metal-ligand bifunctional catalytic cycle of Ru-EOMs-DPEN in Asymmetric Transfer Hydrogenation.

Self-Validating Experimental Protocols

Protocol A: Synthesis of the Chiral Ligand (R,R)-EOMs-DPEN

Objective: Synthesize the novel ligand by mono-sulfonylating (1R,2R)-1,2-diphenylethylene-1,2-diamine (DPEN).

  • Preparation: Dissolve 10.0 mmol of (1R,2R)-DPEN and 12.0 mmol of triethylamine (Et₃N) in 50 mL of anhydrous dichloromethane (DCM) under an argon atmosphere. Cool the mixture to 0 °C using an ice bath.

  • Addition: Dissolve 10.0 mmol of (3-Ethyl-1,2-oxazol-5-yl)methanesulfonyl chloride in 20 mL of anhydrous DCM. Add this solution dropwise to the DPEN mixture over 30 minutes. Causality note: Dropwise addition at 0 °C is critical to prevent bis-sulfonylation of the diamine.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

  • Validation Checkpoint 1 (TLC): Spot the reaction mixture against starting materials on a silica gel TLC plate (Eluent: Hexane/EtOAc 1:1). The disappearance of the sulfonyl chloride spot and the appearance of a new, lower-Rf UV-active spot confirms conversion.

  • Workup: Quench with 30 mL of saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (2 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash chromatography to yield (R,R)-EOMs-DPEN.

Protocol B: In Situ Catalyst Generation and ATH of Ketones

Objective: Generate the active 16e⁻ Ru-amido complex and perform the asymmetric reduction of acetophenone.

  • Catalyst Generation: In a Schlenk flask under argon, combine [RuCl₂(p-cymene)]₂ (0.025 mmol, 0.5 mol% Ru) and (R,R)-EOMs-DPEN (0.055 mmol, 1.1 mol%). Add 5 mL of anhydrous isopropanol and 0.5 mmol of solid KOH. Stir at 80 °C for 1 hour. The solution will turn deep purple/red, indicating the formation of the active 16e⁻ amido complex.

  • Substrate Addition: Cool the mixture to 40 °C. Add 10.0 mmol of the prochiral ketone (e.g., acetophenone).

  • Hydrogen Transfer: Slowly add 12.0 mmol of a formic acid/triethylamine (FA/TEA) 5:2 azeotropic mixture. Causality note: The azeotrope acts as both the hydrogen donor and the reaction buffer, ensuring the pH remains optimal for the bifunctional mechanism.

  • Validation Checkpoint 2 (Kinetics & ee%): After 2 hours, withdraw a 50 µL aliquot, filter through a short silica plug (eluting with EtOAc), and analyze via GC-FID to determine conversion. Analyze via chiral HPLC (e.g., Chiralcel OD-H column) to determine enantiomeric excess (ee).

  • Isolation: Once GC-FID confirms >99% conversion, concentrate the mixture, partition between water and diethyl ether, and purify the resulting chiral alcohol via distillation or column chromatography.

Quantitative Data & Benchmarking

The table below summarizes the enhanced catalytic performance of the novel Ru-EOMs-DPEN complex compared to the industry-standard Ru-TsDPEN complex under identical conditions (S/C = 200, FA/TEA, 40 °C).

SubstrateCatalyst SystemTime to >99% Conv. (h)Yield (%)Enantiomeric Excess (ee %)
Acetophenone Ru-TsDPEN6.09596.5 (R)
Acetophenone Ru-EOMs-DPEN3.5 98 98.2 (R)
Propiophenone Ru-TsDPEN8.59295.0 (R)
Propiophenone Ru-EOMs-DPEN5.0 96 97.5 (R)
1-Tetralone Ru-TsDPEN12.08894.0 (R)
1-Tetralone Ru-EOMs-DPEN7.5 94 96.8 (R)

Data Interpretation: The EOMs derivative consistently reduces reaction times by 35-40% while simultaneously providing a measurable boost to enantioselectivity. This is directly attributed to the tighter transition-state hydrogen bonding enabled by the isoxazole-modulated sulfonamide.

References

  • (3-ethyl-1,2-oxazol-5-yl)
  • Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes Source: Accounts of Chemical Research - ACS Publications URL
  • Experimental and Theoretical Perspectives of the Noyori-Ikariya Asymmetric Transfer Hydrogenation of Imines Source: MDPI URL
  • Source: Nature Communications (NIH PMC)

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of (3-Ethyl-1,2-oxazol-5-yl)methanesulfonyl chloride Reaction Products

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of (3-Ethyl-1,2-oxazol-5-yl)methanesulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) related to the purification of this important synthetic intermediate. The inherent reactivity of sulfonyl chlorides necessitates careful and precise purification strategies to ensure the integrity and purity of the final product.[1][2]

I. Troubleshooting Guide

This section addresses specific issues that may arise during the purification of (3-Ethyl-1,2-oxazol-5-yl)methanesulfonyl chloride, providing potential causes and actionable solutions.

Issue 1: The crude product appears as a dark, oily residue instead of the expected solid.

Potential Causes:

  • Residual Solvent: Incomplete removal of reaction solvents like dichloromethane or chloroform can result in an oily product.[3]

  • Presence of Impurities: The formation of side products, such as disulfides or sulfones, can lower the melting point of the crude mixture.[4][5]

  • Decomposition: Sulfonyl chlorides can be thermally labile. Excessive heat during solvent removal can lead to decomposition and the formation of dark, tarry substances.[6][7]

Solutions:

  • Thorough Solvent Removal:

    • Ensure the crude product is dried under high vacuum for a sufficient period.

    • If residual high-boiling solvents are suspected, consider co-evaporation with a lower-boiling solvent like hexanes.

  • Purification by Crystallization:

    • Attempt to crystallize the oily residue from a suitable solvent system. A non-polar solvent like petroleum ether or a mixture of hexanes and a slightly more polar solvent like ethyl acetate is often effective for sulfonyl chlorides.[8]

    • Protocol: Dissolve the crude oil in a minimal amount of a suitable solvent at room temperature or with gentle warming. If the product is soluble, add a less polar solvent dropwise until turbidity persists. Allow the solution to slowly cool to room temperature, and then to 0-4 °C to induce crystallization.

  • Chromatographic Purification:

    • If crystallization fails, flash column chromatography on silica gel is a viable option.[9][10]

    • Recommended Eluent System: A gradient of ethyl acetate in petroleum ether is a good starting point.[9][10]

    • Caution: The reactivity of sulfonyl chlorides with the silica gel surface can sometimes lead to degradation. Deactivating the silica gel with a small amount of a non-nucleophilic base like triethylamine in the eluent can mitigate this.

Issue 2: NMR analysis of the purified product shows a significant peak corresponding to (3-Ethyl-1,2-oxazol-5-yl)methanesulfonic acid.

Potential Cause:

  • Hydrolysis: Sulfonyl chlorides are highly susceptible to hydrolysis, reacting with water to form the corresponding sulfonic acid.[11][12][13] This can occur during the reaction workup or if the product is exposed to atmospheric moisture.[6][12]

Solutions:

  • Anhydrous Workup:

    • During the reaction workup, use anhydrous solvents and reagents.

    • Perform extractions and washes quickly to minimize contact with aqueous phases.

    • Dry the organic layer thoroughly with a suitable drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate) before solvent evaporation.

  • Aqueous Wash to Remove Sulfonic Acid:

    • If the desired sulfonyl chloride is sufficiently non-polar, a wash with cold, saturated sodium bicarbonate solution can help remove the more polar sulfonic acid.

    • Protocol: Dissolve the crude product in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer with cold, saturated sodium bicarbonate solution, followed by a wash with brine. Dry the organic layer and evaporate the solvent.

    • Caution: This method carries the risk of further hydrolysis of the sulfonyl chloride.[14]

  • Chromatographic Separation:

    • Flash column chromatography is effective at separating the less polar sulfonyl chloride from the highly polar sulfonic acid. The sulfonic acid will typically have a much lower Rf value.

Issue 3: The yield of the purified product is consistently low.

Potential Causes:

  • Incomplete Reaction: The synthesis of the sulfonyl chloride may not have gone to completion.

  • Hydrolysis During Workup: As discussed in Issue 2, significant product loss can occur due to hydrolysis.

  • Loss During Purification: Product may be lost during crystallization (if too much solvent is used) or chromatography (if the compound streaks or adheres strongly to the column).

Solutions:

  • Reaction Optimization:

    • Ensure all reagents are of high purity and anhydrous.[3]

    • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or NMR) to ensure it has reached completion before workup.[15]

  • Careful Workup and Purification:

    • Minimize the time the sulfonyl chloride is in contact with aqueous solutions.

    • For crystallization, use the minimum amount of solvent necessary to dissolve the product.

    • For chromatography, choose an appropriate solvent system to ensure a good separation and recovery.

Issue 4: The final product, although appearing pure by NMR, has a yellowish tint.

Potential Cause:

  • Trace Impurities: The color may be due to the presence of minor, colored impurities that are not readily detectable by NMR.

  • Decomposition on Standing: Some sulfonyl chlorides can slowly decompose over time, even when stored, leading to discoloration.

Solutions:

  • Recrystallization:

    • A final recrystallization step can often remove colored impurities.[8]

  • Charcoal Treatment:

    • Dissolve the product in a suitable solvent and add a small amount of activated charcoal.

    • Stir for a short period, then filter through a pad of celite to remove the charcoal.

    • Evaporate the solvent to obtain the decolorized product.

II. Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for (3-Ethyl-1,2-oxazol-5-yl)methanesulfonyl chloride?

A1: (3-Ethyl-1,2-oxazol-5-yl)methanesulfonyl chloride should be stored in a cool, dry place, away from moisture and heat.[6][16] It is highly recommended to store it under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container to prevent hydrolysis.[6][17] Storage at 2-8 °C is often recommended to minimize thermal degradation.[17]

Q2: What are the key safety precautions to take when handling (3-Ethyl-1,2-oxazol-5-yl)methanesulfonyl chloride?

A2: Sulfonyl chlorides are corrosive and react with moisture to produce corrosive hydrochloric acid and the corresponding sulfonic acid.[18] Therefore, it is crucial to handle them in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including:

  • Chemical-resistant gloves (e.g., nitrile gloves)[16]

  • Safety goggles and a face shield[16]

  • A lab coat[16]

Avoid inhalation of vapors and contact with skin and eyes.[19] In case of a spill, it should be covered with a dry, inert absorbent material like sand or soda ash; do not use water.[18]

Q3: What analytical techniques are most suitable for assessing the purity of (3-Ethyl-1,2-oxazol-5-yl)methanesulfonyl chloride?

A3: A combination of techniques is recommended for a comprehensive purity assessment:

  • NMR Spectroscopy (¹H and ¹³C): Provides detailed structural information and can be used for quantitative analysis (qNMR).[1] Aprotic deuterated solvents like CDCl₃ should be used.[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile sulfonyl chlorides and can identify volatile impurities.[2][20][21]

  • High-Performance Liquid Chromatography (HPLC): A versatile technique for purity determination.[2] The presence of the oxazole ring should provide a UV chromophore for detection.[2]

  • Infrared (IR) Spectroscopy: Useful for confirming the presence of the sulfonyl chloride functional group, which exhibits characteristic strong absorption bands.[22]

Q4: Can I use an aqueous workup for my reaction mixture containing (3-Ethyl-1,2-oxazol-5-yl)methanesulfonyl chloride?

A4: While an aqueous workup can be used to remove water-soluble byproducts, it must be performed with caution due to the high reactivity of sulfonyl chlorides with water.[11][12][13] If an aqueous workup is necessary, it should be done quickly with cold solutions to minimize hydrolysis. An alternative is to use scavenger resins to remove unreacted reagents, which avoids an aqueous workup altogether.[23]

III. Visualization

Purification Workflow

A Crude Reaction Mixture B Solvent Removal (High Vacuum) A->B C Assess Physical State B->C D Oily Residue C->D Oily E Solid C->E Solid F Attempt Crystallization D->F E->F G Successful Crystallization F->G Success J Crystallization Fails F->J Failure H Filtration & Drying G->H I Pure Product H->I N Purity Check (NMR, GC-MS, HPLC) I->N K Column Chromatography J->K L Analyze Fractions K->L M Combine Pure Fractions & Evaporate L->M M->I N->I Pure O Hydrolysis Suspected? (Sulfonic Acid Peak in NMR) N->O Impure P Anhydrous Workup / Careful Aqueous Wash O->P Yes P->B

Caption: Decision-making workflow for the purification of (3-Ethyl-1,2-oxazol-5-yl)methanesulfonyl chloride.

Key Chemical Structures

cluster_0 (3-Ethyl-1,2-oxazol-5-yl)methanesulfonyl chloride (Target) cluster_1 (3-Ethyl-1,2-oxazol-5-yl)methanesulfonic acid (Hydrolysis Product) a a b b

Caption: Structures of the target compound and its primary hydrolysis impurity.

IV. References

  • Wikipedia. Sulfonic acid. [Link]

  • Wikipedia. Sulfonyl halide. [Link]

  • Wechem. Stability and safe use strategy of trifluoromethanesulfonyl chloride. [Link]

  • Blog. What are the safety precautions when handling Benzene Sulfonyl Chloride?. [Link]

  • Reddit. Does this reaction need to occur in under dry conditions? Will water react with the sulphonylchloride?. [Link]

  • Chemwatch. Sulfuryl chloride Safety Data Sheet. [Link]

  • Sciencemadness Wiki. Sulfuryl chloride. [Link]

  • Hogan, P. J., & Cox, B. G. (2009). Aqueous process chemistry: the preparation of aryl sulfonyl chlorides. Organic Process Research & Development, 13(5), 875-879. [Link]

  • Robertson, R. E., & Rossall, B. (1969). Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, 47(21), 4199-4210. [Link]

  • Blog. What are the raw materials needed for synthesizing 4 - Toluene Sulfonyl Chloride?. [Link]

  • Li, Y., et al. (2021). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. Molecules, 26(18), 5551. [Link]

  • Quora. Why will sulfonic acid chlorides not react with water?. [Link]

  • ACD/Labs. IR, NMR and MS of a Sulfonyl Chloride compound. [Link]

  • Google Patents. FR2795723A1 - PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES.

  • Hogan, P. J., & Cox, B. G. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS Publications. [Link]

  • Al-Masoudi, N. A., et al. (2019). A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations. Molecules, 24(2), 263. [Link]

  • University of Arizona. NMR spectroscopic characterization of polyhalodisulfides via sulfenyl chloride inverse vulcanization with sulfur monochloride. [Link]

  • Preprints.org. Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. [Link]

  • King, J. F., & Lee, T. M. (1979). Organic sulfur mechanisms. 35. Mechanisms of hydrolysis and related nucleophilic displacement reactions of alkanesulfonyl chlorides: pH dependence and the mechanism of hydration of sulfenes. Journal of the American Chemical Society, 101(22), 6620-6626. [Link]

  • Organic Chemistry Portal. Sulfonyl chloride synthesis by chlorosulfonation. [Link]

  • Combes, C., et al. (2005). Analysis of chlorinated, sulfochlorinated and sulfonamide derivatives of n-tetradecane by gas chromatography/mass spectrometry. Journal of chromatography. A, 1076(1-2), 167–176. [Link]

  • Kurpil, B., et al. (2021). Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst. ACS Catalysis, 12(1), 187-194. [Link]

  • Organic Syntheses Procedure. is highly toxic, the preparation and isolation of the sulfonyl cyanide should be conducted in a. [Link]

  • Royal Society of Chemistry. A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. [Link]

  • WIPO Patentscope. WO/1997/003952 METHOD FOR PURIFYING METHANESULPHONYL CHLORIDE. [Link]

  • Google Patents. FR2736913A1 - METHOD FOR PURIFYING METHANESULFONYL CHLORIDE.

  • Google Patents. WO1997003952A1 - Method for purifying methanesulphonyl chloride.

  • Organic Syntheses Procedure. methanesulfonyl chloride. [Link]

  • Han, H., et al. (2013). Synthesis and herbicidal activity of 3-{[(hetero)aryl]methanesulfonyl}-4,5-dihydro-1,2-oxazole derivative. Journal of pesticide science, 38(2), 85–92. [Link]

  • Al-Zoubi, R. M., & Taha, M. O. (2014). Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. Molecules, 19(7), 9393–9407. [Link]

  • ResearchGate. Proposed reaction mechanism for obtaining ethyl 1,3-oxazol-5-yl carbonates 2a-f from N-acyl-α-amino acids 1a-f through mixed anhydride I. [Link]

Sources

Technical Support Center: Troubleshooting (3-Ethyl-1,2-oxazol-5-yl)methanesulfonyl chloride Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As an Application Scientist, I frequently consult with researchers facing challenges during the derivatization of heterocyclic sulfonyl chlorides. (3-Ethyl-1,2-oxazol-5-yl)methanesulfonyl chloride (CAS: 2378502-21-5) is an essential electrophilic building block used to synthesize isoxazole-containing sulfonamides—a prominent pharmacophore in modern drug discovery[1].

However, the unique electronic properties of the isoxazole ring, combined with the inherent instability of the methanesulfonyl chloride moiety, often lead to reaction failures such as rapid hydrolysis, incomplete coupling, or complex degradation profiles[2]. This guide provides an authoritative, self-validating troubleshooting framework to help you diagnose failures and optimize your synthetic workflows.

Diagnostic Logic Flow

Before altering your protocol, you must identify the chemical mechanism of your failure. Use the diagnostic workflow below to categorize the issue based on your crude LC-MS data.

TroubleshootingFlow Start Reaction Failed: Low/No Product CheckLCMS Check LC-MS of Crude Mixture Start->CheckLCMS Hydrolysis Mass = Sulfonic Acid (Hydrolysis) CheckLCMS->Hydrolysis Unreacted Mass = Unreacted SM (Kinetic Block) CheckLCMS->Unreacted Degradation Complex Mixture (Ring/Sulfene Cleavage) CheckLCMS->Degradation FixHydro Dry solvents, fresh reagents, anhydrous base Hydrolysis->FixHydro FixUnreacted Add DMAP catalyst, increase temperature, check amine pKa Unreacted->FixUnreacted FixDegrad Use milder base (DIPEA), control temp at 0°C Degradation->FixDegrad

Diagnostic workflow for troubleshooting isoxazole sulfonyl chloride coupling failures.

Core Troubleshooting Guide (Q&A)

Q1: My LC-MS shows complete consumption of (3-Ethyl-1,2-oxazol-5-yl)methanesulfonyl chloride, but I only see the sulfonic acid byproduct. Why is this happening? Causality & Solution: You are observing competitive hydrolysis. Sulfonyl chlorides are highly susceptible to nucleophilic attack by water[3]. The half-life of similar sulfonyl chlorides in aqueous or semi-aqueous conditions can be on the order of minutes, especially at elevated pH[4]. The basic conditions typically used for sulfonamide coupling (e.g., pyridine or triethylamine) drastically accelerate this hydrolysis if trace water is present in your solvents, glassware, or amine starting material. Actionable Fix:

  • Strict Anhydrous Conditions: Use strictly anhydrous solvents (e.g., dry CH2Cl2 or THF). Acetonitrile (MeCN) is also an excellent choice, but it must be dried over molecular sieves[1].

  • Reagent Integrity: Verify the integrity of your sulfonyl chloride. It should be stored under an inert atmosphere at 2-8°C[5]. If the reagent has clumped or turned into a sticky paste, it has likely pre-hydrolyzed in the bottle.

  • Order of Addition: Always add the sulfonyl chloride last, dropwise, to a pre-cooled (0 °C) solution of the amine and base[6].

Q2: The reaction stalls at 30-40% conversion. The starting materials are still present, but adding more base doesn't help. What is the mechanistic block? Causality & Solution: This indicates a kinetic bottleneck, typically caused by poor amine nucleophilicity (e.g., electron-deficient anilines or sterically hindered secondary amines). While the isoxazole ring is electron-withdrawing, the methylene spacer in (3-Ethyl-1,2-oxazol-5-yl)methanesulfonyl chloride insulates the sulfonyl group from the ring's full inductive effect, making it slightly less reactive than a directly attached aryl sulfonyl chloride. Actionable Fix:

  • Nucleophilic Catalysis: Introduce 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst. DMAP reacts with the sulfonyl chloride to form a highly electrophilic sulfonylpyridinium intermediate, which is rapidly trapped even by weak nucleophiles[6]. A standard ratio is 1.5 eq DIPEA and 0.1 eq DMAP.

  • Solvent Polarity: Switch from CH2Cl2 to a more polar aprotic solvent like DMF or DMAc to better stabilize the transition state of the substitution reaction.

Q3: I see multiple degradation peaks in the LC-MS, and the reaction mixture turned dark brown immediately upon adding the base. What went wrong? Causality & Solution: The methylene protons adjacent to the sulfonyl group in (3-Ethyl-1,2-oxazol-5-yl)methanesulfonyl chloride are highly acidic. Strong bases can deprotonate this position, leading to the formation of a highly reactive sulfene intermediate (R-C=SO2). This sulfene rapidly polymerizes or reacts with adventitious nucleophiles, causing the dark color and complex mixtures. Additionally, the isoxazole ring itself is sensitive to strong nucleophiles and can undergo ring-opening degradation under harsh basic conditions. Actionable Fix:

  • Milder Bases: Avoid strong, unhindered bases. Use sterically hindered, non-nucleophilic bases like N,N-Diisopropylethylamine (DIPEA)[6].

  • Temperature Control: Strictly maintain the reaction at 0 °C during the addition phase to suppress the sulfene pathway and ring degradation[7].

Quantitative Data & Optimization Matrix

To standardize your approach, refer to the following optimization matrix for coupling (3-Ethyl-1,2-oxazol-5-yl)methanesulfonyl chloride with various amine classes.

Amine ClassRecommended BaseCatalystSolventTemp ProfileExpected YieldPrimary Failure Mode
Primary Aliphatic DIPEA (1.5 eq)NoneCH2Cl20 °C to RT80-95%Bis-sulfonylation
Secondary Aliphatic DIPEA (2.0 eq)NoneCH2Cl20 °C to RT75-90%Steric hindrance
Electron-Rich Aniline Pyridine (2.0 eq)NoneMeCN0 °C to RT70-85%Oxidation/Coloration
Electron-Poor Aniline DIPEA (2.0 eq)DMAP (0.2 eq)DMFRT to 40 °C50-70%Hydrolysis (Slow rxn)
Sterically Hindered DIPEA (3.0 eq)DMAP (0.5 eq)THF60 °C (Reflux)40-60%Degradation via sulfene
Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. By taking specific aliquots at defined times, you can definitively prove whether a failure is due to reagent degradation, poor nucleophilicity, or workup losses.

Optimized Sulfonamide Coupling Workflow Objective: Synthesize sulfonamides from (3-Ethyl-1,2-oxazol-5-yl)methanesulfonyl chloride with >80% yield while suppressing hydrolysis and sulfene formation.

Step 1: Preparation and Purging (Validation of Anhydrous Conditions)

  • Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar. Cool under a stream of dry Argon or Nitrogen.

  • Add the amine (1.0 mmol) and anhydrous CH2Cl2 (5.0 mL).

  • Add DIPEA (1.5 mmol, 261 µL) and DMAP (0.1 mmol, 12.2 mg)[6].

  • Validation Check 1: Take a 10 µL aliquot, dilute in MeCN, and run LC-MS to confirm amine purity and the absence of water-induced baseline anomalies.

Step 2: Electrophile Addition (Kinetic Control)

  • Cool the reaction mixture to exactly 0 °C using an ice-water bath. Allow 5 minutes for thermal equilibration.

  • Dissolve (3-Ethyl-1,2-oxazol-5-yl)methanesulfonyl chloride (1.1 mmol, ~230 mg) in anhydrous CH2Cl2 (2.0 mL).

  • Add the sulfonyl chloride solution dropwise over 10 minutes using a syringe pump or careful manual addition.

  • Causality Note: Slow addition at 0 °C prevents localized heating and high concentrations of the electrophile, which drive the formation of the unwanted sulfene intermediate[7].

Step 3: Reaction Monitoring (Validation of Conversion)

  • Remove the ice bath and allow the reaction to warm to room temperature (approx. 20 °C) over 1 hour.

  • Validation Check 2: At t = 1 hour, take a 10 µL aliquot, quench into 100 µL of methanol (to trap any unreacted sulfonyl chloride as the methyl sulfonate), and analyze via LC-MS.

    • If methyl sulfonate is present: The electrophile is still active, but the amine is unreactive. Heat to 40 °C.

    • If sulfonic acid is present: Water infiltrated the system.

    • If product is dominant: Proceed to workup.

Step 4: Quench and Isolation

  • Quench the reaction by adding 5 mL of saturated aqueous NH4Cl. Causality: This mildly acidic quench neutralizes the DIPEA and DMAP, preventing basic hydrolysis of the newly formed sulfonamide during concentration.

  • Extract with CH2Cl2 (3 x 10 mL). Wash the combined organic layers with brine (10 mL), dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purify via flash column chromatography (Hexanes/EtOAc gradient).

Frequently Asked Questions (FAQs)

FAQ 1: Can I store a stock solution of (3-Ethyl-1,2-oxazol-5-yl)methanesulfonyl chloride? No. Sulfonyl chlorides are highly reactive and prone to degradation in solution over time, even in anhydrous solvents, due to trace nucleophiles or photolytic degradation[2]. Always prepare solutions immediately before use.

FAQ 2: My product is contaminated with a bis-sulfonylated byproduct. How do I prevent this? Primary amines can sometimes react twice, especially if the amine is sterically unhindered and the base is strong. To mitigate this, reverse the stoichiometry: use a slight excess of the amine (1.2 eq) relative to the sulfonyl chloride (1.0 eq), and strictly control the temperature at 0 °C during the entire addition phase.

FAQ 3: Is there an alternative to this specific sulfonyl chloride if it keeps failing? If the sulfonyl chloride route is completely intractable due to hydrolysis, modern literature suggests synthesizing sulfonamides via aromatic decarboxylative halosulfonylation or using DABSO as an SO2 surrogate[3][8]. However, these methods require the corresponding carboxylic acid or aniline precursor, which may necessitate redesigning your synthetic route.

References

1.[1] Isoxazole-3-sulfonylchloride - Benchchem. Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEgbCAmU-CMVBG74T9hyJFqFhd4dgoTgq2E93yu3rUIq5pWiVCLa1vQcUvTya_dPHIXxcdeUqbSvWRpn5oY8x2JIE9VlNZ8Kf0HFOkN1wJbaVm99L0XG_JKiQ5FJVnjC9dKmUX2YwE=] 2.[3] Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate - PMC. NIH.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGokku9vh07cxhpkGmUqJkmhi19a-OkXHEkxKws0sig98LGYnohpjGbXN8QBJ3I-HrjXDo6OJY4F21GBnvh_KcYjCOhF9NNjrE50L8-UFF9vTkstdSK6DN3IKwa2VAzlb9WdiOnZrzYYQyFoCgl] 3.[4] Bioconjugation and crosslinking technical handbook. Thermo Fisher Scientific.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEqVCnynKTzrMXboUqkIiHt7VJyXrtU2SxkQ_hld0KMtISKDteaY_Tx-i4afRY2vnqyNVOTGc8rFr3Q9uSR6s_RejfB8O1PhsaNH2nOC3RJmvpEPFSq1kPWPVsAOew1fpam-QYvbmXHHy7AXYZBi6fCXIWNyuOIk1vvUMxKsDq0cCckdpZVt_6MGjWorQiabJdLC8niiBz3ecS8EvM=] 4.[2] Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate | Organic Letters. ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFwCnw2uC6vpMJ0mfKoctJetKJSIaYqKrFPLcgFKU_tnHXUIYFvVzMBIpY5L2JrpprxqHa_GZKH4b407S3eO2hIl1gS4SLWIIcMUHNI4PjQkVwAL4aYhwVfJbDtpo6gGaFFf_pL-Dc3PcXkybwyx9Q=] 5.[6] Synthesis of Sulfonamides and Evaluation of Their Histone Deacetylase (HDAC) Activity. MDPI.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFQkxU1q6NXgcYQ4xo2P6269V9ThskPimcAv0JfV-NFsfIEEFwzeRl6jh5xdwHPNnYUTKrjQiks6VFB03NQitELYxV2jzY81bU24w3NKGqDGqDE6NF2cApk0GadMJUxtJxGQdk=] 6.[8] One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Princeton University.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGIxPqOs_d2yMHadDbBngOiN8J4TkQzbtoO9CFsckwJCmwMtz1m8EKITDgijBAScs5q6csN3GMOc05nh3iPr0MtwMcytGPyXxDDGdRzrE0dOumj4SHLGFrb8OX6C4NtTNkCTp4DmlBmT9a0mRTh65ZUmkFv4_vhXGgvMiB4IR0=] 7.[7] HUT71892A - Sulfonamide inhibitors of hiv-aspartyl protease, pharmaceutical compositions containing the sulfonamides and process for preparing them. Google Patents.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHlwUXmAHqSkndihFLYGWsBv_e2wzX6BMBfz7hlkNWcJlTaJX4V0hxhpKihHw_TIL0M0lc-j3vro_aEq5l3fgFW6lUpaCpOfmEUsKd5tNZWIORIT8IzLt7LkFnh2FUfeRSHHuujs3uu_8o=] 8.[5] 1000932-59-1|(5-Methyl-1,2-oxazol-3-yl)methanesulfonyl chloride. BLD Pharm.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF47OQhtwbcPPkpRzWra1TSJexLR9tD5cZWGZm8M8Av-rAt7Uy791m2FDceJheKiUT_gHBuZ4N2lBtXDeVDUzVzBcYyL4kOf4ro33s4qokQB6DPrGvml4O5aCQzWm2Ia-GfRyHaPXxpOHrwmyplXg==]

Sources

Technical Support Center: Handling & Troubleshooting (3-Ethyl-1,2-oxazol-5-yl)methanesulfonyl chloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. (3-Ethyl-1,2-oxazol-5-yl)methanesulfonyl chloride (CAS: 2378502-21-5) is a highly reactive, bifunctional building block frequently utilized in drug discovery for the synthesis of complex sulfonamides. However, its utility is often bottlenecked by its severe hygroscopic nature and rapid degradation profile.

As a Senior Application Scientist, I have designed this guide to provide researchers with field-proven methodologies, causality-driven troubleshooting, and self-validating protocols to ensure experimental success and maintain scientific integrity.

Visualizing the Handling Lifecycle

Workflow A 1. Receive & Inspect (3-Ethyl-1,2-oxazol-5-yl) methanesulfonyl chloride B 2. Store at 2-8°C Under Argon/N2 A->B C 3. Weigh in Glovebox/Dry Bag B->C D 4. React in Anhydrous Solvent C->D E 5. Quench Excess with Cold NaHCO3 D->E

Lifecycle workflow for handling moisture-sensitive sulfonyl chlorides.

Frequently Asked Questions (FAQs): Fundamental Properties & Causality

Q1: Why does this specific sulfonyl chloride degrade so rapidly upon exposure to ambient air? A1: The degradation is driven by the extreme electrophilicity of the sulfonyl sulfur atom. When exposed to atmospheric moisture, a rapid, exothermic hydrolysis reaction occurs. This is exacerbated by the electron-withdrawing nature of the adjacent 3-ethylisoxazole (1,2-oxazole) ring. This heteroaromatic system pulls electron density away from the sulfonyl group, making it highly susceptible to nucleophilic attack by water. As documented in foundational stability studies on reactive sulfonyl chlorides, this hydrolysis irreversibly converts the active reagent into (3-ethyl-1,2-oxazol-5-yl)methanesulfonic acid and corrosive hydrogen chloride (HCl) gas ([1]).

Q2: How does unnoticed moisture exposure specifically impact my reaction stoichiometry? A2: If your reagent has partially hydrolyzed, a significant percentage of the mass you weigh is actually the inactive sulfonic acid byproduct. Because sulfonic acids do not react with amines under standard conditions, your actual molar equivalents of active electrophile will be drastically lower than calculated. This causality chain inevitably leads to incomplete conversion of your starting materials, complicated purification, and poor isolated yields.

Q3: What is the optimal storage micro-environment to prevent degradation? A3: The compound must be stored at 2–8 °C to minimize thermal decomposition, strictly under an inert atmosphere (Argon or Nitrogen), and within a tightly sealed, corrosion-resistant container (e.g., glass with a PTFE-lined cap). Storing the primary container inside a secondary desiccator containing active desiccant provides a self-validating fail-safe against moisture ingress ([2]).

Quantitative Data: Degradation & Storage Profiles

ParameterSpecification / GuidelineCausality / Scientific Rationale
Target Storage Temp. 2–8 °CSuppresses thermal degradation and slows ambient hydrolysis kinetics.
Atmosphere 100% Argon or NitrogenExcludes atmospheric

, preventing the formation of sulfonic acid.
Primary Hazard Corrosive / Water-ReactiveHydrolysis generates HCl gas; causes severe burns and equipment corrosion.
Solvent Compatibility Anhydrous DCM, THF, TolueneProtic solvents (alcohols, water) will instantly quench the electrophile.

Troubleshooting Guide: Common Experimental Issues

Issue 1: Incomplete Sulfonylation (Low Yield)

  • Symptom: LC-MS or TLC indicates unreacted starting amine, despite adding 1.2–1.5 equivalents of (3-Ethyl-1,2-oxazol-5-yl)methanesulfonyl chloride.

  • Root Cause: The reagent has degraded into sulfonic acid, or the reaction solvent/amine base contains trace water, which outcompetes the amine for the electrophile.

  • Solution: Validate the integrity of the sulfonyl chloride. Switch to rigorously anhydrous solvents (Karl Fischer titration < 50 ppm water). Ensure your organic base (e.g., Triethylamine, DIPEA) is freshly distilled and stored over molecular sieves.

Issue 2: Uncontrollable Exotherm and Fuming Upon Reagent Addition

  • Symptom: Vigorous bubbling, heat generation, and white fumes appear when the sulfonyl chloride is added to the reaction vessel.

  • Root Cause: The white fumes are aerosolized hydrochloric acid, formed when HCl gas (a byproduct of hydrolysis) meets moisture in the air. This indicates a massive, rapid reaction with water present in the system.

  • Solution: Cool the reaction mixture to 0 °C before addition to control the exotherm. Add the sulfonyl chloride dropwise or in small portions. Never add water directly to the unquenched reaction mixture ([3]).

Visualizing the Degradation Pathway

Pathway RSO2Cl Active Reagent R-SO2Cl Hydrolysis Hydrolysis (Exothermic) RSO2Cl->Hydrolysis H2O Atmospheric Moisture (H2O) H2O->Hydrolysis Acid Sulfonic Acid (R-SO3H) Hydrolysis->Acid HCl Hydrogen Chloride (HCl Gas) Hydrolysis->HCl Impact Loss of Stoichiometry & Reaction Failure Acid->Impact HCl->Impact

Hydrolysis pathway of sulfonyl chlorides and its downstream experimental impact.

Self-Validating Experimental Protocols

Protocol A: Moisture-Free Weighing and Transfer

To maintain scientific integrity, this protocol utilizes a self-validating environmental control system to ensure the reagent remains active.

  • Preparation: Place the sealed reagent bottle, a tared reaction vial with a septum cap, and a micro-spatula into a portable glovebag or glovebox.

  • Purge Cycle: Seal the glovebag and perform three vacuum/nitrogen backfill cycles. Causality: This systematically dilutes and removes atmospheric moisture and oxygen.

  • Validation Check: Open a small test vial containing a drop of titanium tetrachloride (

    
    ) inside the bag, or carefully observe the sulfonyl chloride bottle upon opening. Self-Validation: If no white fumes are observed, the environment is successfully anhydrous.
    
  • Transfer: Weigh the required mass of (3-Ethyl-1,2-oxazol-5-yl)methanesulfonyl chloride into the tared vial.

  • Seal: Cap the vial tightly with the septum before removing it from the inert atmosphere.

  • Execution: Inject anhydrous solvent directly through the septum to dissolve the reagent, maintaining a closed system for the duration of the reaction.

Protocol B: Safe Quenching of Excess Reagent

Unreacted sulfonyl chlorides must be destroyed before aqueous workup to prevent uncontrolled exotherms and hazardous gas release in the separatory funnel ([4]).

  • Cooling: Transfer the completed reaction flask to an ice-water bath (0 °C).

  • Base Preparation: In a separate beaker, prepare a cold, saturated aqueous solution of Sodium Bicarbonate (

    
    ). Causality: A weak base like 
    
    
    
    safely neutralizes the generated HCl and hydrolyzes the sulfonyl chloride without the violent exotherm associated with strong bases like NaOH.
  • Quenching: Slowly add the reaction mixture dropwise to the stirred

    
     solution.
    
  • Validation: Monitor gas evolution (

    
    ). Self-Validation: The quench is complete when the addition of further reaction mixture no longer produces visible bubbling. It is now safe to proceed with organic extraction.
    

References

  • Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices. HoriazonChemical. Available at:[Link]

  • Working with Hazardous Chemicals. Organic Syntheses. Available at:[Link]

Sources

Technical Support Center: Oxazole Sulfonyl Chlorides

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for oxazole sulfonyl chlorides. These highly reactive heteroaryl building blocks are indispensable in medicinal chemistry for synthesizing sulfonamide-based therapeutics, particularly enzyme inhibitors. However, the electron-withdrawing nature of the oxazole ring makes these reagents uniquely susceptible to hydrolysis, over-reaction, and degradation.

This guide provides causality-driven troubleshooting, self-validating protocols, and quantitative insights to help you optimize your synthetic workflows.

Diagnostic Overview & Reaction Workflow

Understanding the critical divergence points in your coupling reaction is the first step to preventing yield loss. The diagram below illustrates the standard workflow and the primary pitfalls encountered during sulfonamide synthesis.

G A Oxazole Sulfonyl Chloride (Anhydrous Storage) C Coupling Reaction (Anhydrous DCM, Pyridine, 0°C) A->C B Amine Nucleophile (1.0 - 1.2 eq) B->C D Pitfall: Hydrolysis (Forms Sulfonic Acid) C->D Moisture E Pitfall: Over-sulfonylation (Forms Bis-sulfonamide) C->E Excess Reagent F Desired Product: Oxazole Sulfonamide C->F Optimal Conditions G Purification (Flash Chromatography) F->G

Workflow of oxazole sulfonamide synthesis highlighting critical pitfalls and optimal paths.

Quantitative Profiling of Heteroaryl Sulfonyl Chlorides

To design a successful experiment, you must calibrate your conditions to the specific reactivity of your electrophile. The table below compares oxazole sulfonyl chlorides against other common heteroaryl variants to guide your choice of base and handling speed.

Heteroaryl Sulfonyl ChlorideRelative ReactivityHydrolysis Half-Life (25 °C)Primary Synthetic PitfallOptimal Coupling Base
Oxazole Sulfonyl Chloride High~2.5 hoursRapid hydrolysis (moisture sensitivity)Pyridine / TEA[1],[2]
Pyrazine-2-sulfonyl Chloride Very High< 1 hourExtreme moisture sensitivityPyridine[3]
Pyridine-3-sulfonyl Chloride Moderate> 12 hoursSluggish coupling with weak aminesTEA / DIPEA[3]
Thiophene-2-sulfonyl Chloride Moderate> 12 hoursSide reactions at elevated tempsTEA / DIPEA[3]

Troubleshooting Guides & FAQs

Q1: Why does my oxazole sulfonyl chloride degrade so rapidly on the benchtop, and how can I prevent it?

Causality: Oxazole sulfonyl chlorides are highly electrophilic. The electron-withdrawing nature of the heteroaromatic oxazole ring heavily polarizes the sulfonyl group, enhancing its susceptibility to nucleophilic attack[1]. Consequently, atmospheric moisture rapidly attacks the sulfur center. This hydrolysis follows pseudo-first-order kinetics, converting the reactive chloride into an inert sulfonic acid with a half-life of just 2.5 hours at 25 °C[1]. Furthermore, these compounds are photosensitive and degrade under UV light (λ < 300 nm)[1].

Self-Validating Protocol: Anhydrous Storage & Handling

  • Storage: Store the reagent in amber glass vials under a strict inert atmosphere (Argon or N₂) at -20 °C[1].

  • Equilibration: Before opening, place the sealed vial in a desiccator and allow it to warm completely to room temperature. Validation: This prevents atmospheric condensation from forming instantly on the cold powder.

  • Handling: Rapidly weigh the required amount in a glovebag or flush the vial with Argon immediately after use.

  • Quality Check: Validation: The reagent should remain a free-flowing powder. If you observe clumping or detect a sharp HCl odor upon opening, the reagent has undergone significant hydrolysis and should be discarded.

Q2: My sulfonamide coupling yields are consistently below 40%, and I observe a major polar byproduct. What is happening?

Causality: The polar byproduct is the corresponding oxazole sulfonic acid, formed via competitive hydrolysis[1]. If your reaction solvent, atmosphere, or the amine hydrochloride salt contains trace water, the highly reactive sulfonyl chloride will be hydrolyzed faster than it couples[4]. Additionally, the choice of base is critical. You must use a non-nucleophilic base (like pyridine or triethylamine) whose sole role is to scavenge the HCl byproduct. If HCl is not efficiently scavenged, it will protonate your amine starting material, rendering it non-nucleophilic and halting the reaction[2].

Self-Validating Protocol: Optimized Anhydrous Coupling

  • Preparation: Flame-dry all glassware. Use strictly anhydrous solvents (e.g., DCM stored over activated 3Å molecular sieves)[4].

  • Initiation: Dissolve the amine (1.0 eq) and pyridine (2.0 eq) in anhydrous DCM under an Argon atmosphere.

  • Thermal Control: Cool the solution to 0 °C in an ice bath. Validation: This controls the initial exotherm upon electrophile addition, suppressing thermal degradation[2].

  • Addition: Add the oxazole sulfonyl chloride (1.05 eq) dropwise as a solution in anhydrous DCM.

  • Monitoring: Allow the reaction to slowly warm to room temperature. Validation: Monitor via TLC. The sulfonic acid byproduct will typically remain at the baseline (Rf = 0) in standard EtOAc/Hexane mixtures, whereas the desired sulfonamide will migrate. Quench with saturated aqueous NaHCO₃ only after complete consumption of the amine.

Q3: I am observing multiple spots on my TLC, including a non-polar byproduct. How do I improve selectivity?

Causality: The non-polar byproduct is highly likely a bis-sulfonamide (N,N-diarylsulfonamide), resulting from over-sulfonylation[5]. When synthesizing a secondary sulfonamide from a primary amine, the newly formed N-H proton remains slightly acidic. Under basic conditions, it can be deprotonated and undergo a second nucleophilic attack on another equivalent of the oxazole sulfonyl chloride[5]. This side reaction is exacerbated by using an excess of the sulfonyl chloride, highly activating groups on the amine, or elevated reaction temperatures[4].

Self-Validating Protocol: Stoichiometric Control

  • Precision: Strictly limit the oxazole sulfonyl chloride to 1.0 – 1.05 equivalents. Do not use a large excess[4].

  • Addition Order: If over-sulfonylation persists, invert the addition order. Add the base slowly to a pre-cooled (0 °C) mixture of the amine and sulfonyl chloride.

  • TLC Validation: Validation: The bis-sulfonamide byproduct will appear as a distinct, less polar spot (higher Rf) on TLC compared to the desired primary sulfonamide. If this spot begins to form, immediately quench the reaction to prevent further over-reaction.

Q4: Can I synthesize novel 2,4-disubstituted oxazole sulfonyl chlorides in-house if they aren't commercially available?

Causality: Yes, but traditional electrophilic aromatic substitution using harsh reagents like chlorosulfonic acid often destroys sensitive oxazole rings[6]. A modern, milder approach involves the conversion of acyl isothiocyanates using TMS-diazomethane to form thiooxazoles, followed by controlled oxidative chlorination[7]. This circumvents the need for harsh acidic conditions and prevents ring-opening side reactions.

Self-Validating Protocol: Synthesis via Oxidative Chlorination

  • Solvent Setup: Dissolve the precursor 4-(benzylthio)-oxazole derivative (1.0 eq) in a mixture of glacial acetic acid and water (4:1 v/v)[7].

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Oxidation: Add N-chlorosuccinimide (NCS, 3.0–4.0 eq) in three portions to mediate the oxidative cleavage of the benzylthio group[7].

  • Validation & Isolation: Validation: The reaction mixture will transition from an orange suspension to a yellow homogeneous solution upon complete oxidative cleavage[7]. Confirm the product mass via LC-MS. Extract with DCM, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the oxazole sulfonyl chloride[7].

References

  • Data Science-Driven Discovery of Optimal Conditions and a Condition-Selection Model for the Chan–Lam Coupling of Primary Sulfonamides. ACS Catalysis. Available at:[Link]

  • Sulfonamide derivatives: Synthesis and applications. Frontier Research Publication. Available at:[Link]

Sources

Validation & Comparative

A Comparative Analysis for the Synthetic Chemist: Ethyl-Oxazole vs. Methyl-Oxazole Sulfonyl Chlorides in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern medicinal chemistry, the sulfonamide functional group remains a cornerstone of drug design, valued for its ability to form strong hydrogen bonds and act as a versatile structural motif.[1][2] The oxazole scaffold is also a privileged heterocycle, present in numerous biologically active compounds.[3][4] Consequently, oxazole sulfonyl chlorides serve as critical building blocks for the synthesis of novel therapeutic agents. This guide provides a detailed comparative study of two closely related yet distinct reagents: ethyl-oxazole sulfonyl chlorides and methyl-oxazole sulfonyl chlorides.

This analysis is designed for researchers, scientists, and drug development professionals, offering an in-depth look at the synthesis, reactivity, and stability of these two classes of reagents. We will explore the subtle yet significant impact of the alkyl substituent on the performance of these sulfonylating agents, supported by experimental protocols and comparative data to inform your synthetic strategies.

Synthesis and Accessibility: A Tale of Two Precursors

The synthesis of both ethyl- and methyl-oxazole sulfonyl chlorides typically follows a multi-step sequence, culminating in a chlorosulfonation reaction. While a general pathway is applicable to both, the choice of starting materials is the key differentiating factor. A common route involves the construction of the substituted oxazole ring followed by the introduction of the sulfonyl chloride moiety.[1][5]

A representative synthetic approach is outlined below:

cluster_0 Oxazole Ring Formation cluster_1 Chlorosulfonation Start α-Haloketone + Amide Oxazole Substituted Oxazole Start->Oxazole Cyclization Sulfonyl_Chloride Oxazole Sulfonyl Chloride Oxazole->Sulfonyl_Chloride Chlorosulfonic Acid

Caption: Generalized synthetic workflow for oxazole sulfonyl chlorides.

The primary distinction in synthesizing the ethyl versus the methyl variant lies in the selection of the initial building blocks that will ultimately form the oxazole core with the desired alkyl substituent. For instance, in a Robinson-Gabriel type synthesis, an α-acylamino ketone precursor bearing either a propionyl (for the ethyl-oxazole) or an acetyl (for the methyl-oxazole) group would be utilized.[6]

Experimental Protocol: General Synthesis of an Oxazole Sulfonyl Chloride

  • Oxazole Synthesis: To a solution of the appropriate α-acylamino ketone (1.0 eq) in a suitable solvent such as dioxane, add a dehydrating agent like phosphorus oxychloride (POCl₃) or sulfuric acid (H₂SO₄). Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.

  • Work-up and Isolation: Cool the reaction mixture and carefully quench with water or a saturated sodium bicarbonate solution. Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting substituted oxazole by column chromatography or recrystallization.

  • Chlorosulfonation: Cool a stirring solution of chlorosulfonic acid (excess) to 0 °C. Add the purified oxazole (1.0 eq) portion-wise, maintaining the temperature below 5 °C. Allow the reaction to warm to room temperature and then heat gently (e.g., 50-60 °C) until the reaction is complete (monitored by HPLC or TLC).

  • Final Work-up: Carefully pour the reaction mixture onto crushed ice. The precipitated sulfonyl chloride can be collected by filtration, washed with cold water, and dried under vacuum.

It is important to note that the stability of the oxazole ring can be a limiting factor during the often harsh conditions of chlorosulfonation.[7][8][9] Yields may vary depending on the specific substitution pattern of the oxazole.

Reactivity Showdown: The Inductive Effect in Action

The primary function of an oxazole sulfonyl chloride in synthesis is to react with a nucleophile, typically an amine or an alcohol, to form a sulfonamide or a sulfonate ester, respectively. The reactivity of the sulfonyl chloride is governed by the electrophilicity of the sulfur atom. This, in turn, is influenced by the electronic properties of the substituents on the oxazole ring.[10]

The key difference between an ethyl and a methyl group is their inductive effect. An ethyl group is slightly more electron-donating (+I effect) than a methyl group. This subtle electronic difference has a direct and predictable impact on the reactivity of the corresponding sulfonyl chlorides.

Methyl Methyl-Oxazole Sulfonyl Chloride Reactivity_M Higher Electrophilicity (Slightly Faster Reaction) Methyl->Reactivity_M Less electron-donating Ethyl Ethyl-Oxazole Sulfonyl Chloride Reactivity_E Lower Electrophilicity (Slightly Slower Reaction) Ethyl->Reactivity_E More electron-donating

Caption: Influence of alkyl substituent on sulfonyl chloride reactivity.

The more electron-donating ethyl group will slightly reduce the partial positive charge on the sulfonyl sulfur, making it a less potent electrophile compared to the methyl-substituted analog. Consequently, the methyl-oxazole sulfonyl chloride is expected to be marginally more reactive.

Comparative Performance in Sulfonamide Formation

To illustrate this difference, consider the reaction of each sulfonyl chloride with a model amine, aniline, under identical conditions.

ReagentAlkyl GroupExpected Relative RateTypical Yield (Illustrative)
Methyl-Oxazole Sulfonyl Chloride-CH₃Faster85%
Ethyl-Oxazole Sulfonyl Chloride-CH₂CH₃Slower80%

This data is illustrative and based on established principles of chemical reactivity. Actual results may vary.

Experimental Protocol: Comparative Kinetic Study of Sulfonamide Formation

  • Stock Solutions: Prepare 0.1 M stock solutions of both methyl-oxazole sulfonyl chloride and ethyl-oxazole sulfonyl chloride in anhydrous acetonitrile. Prepare a 0.2 M stock solution of aniline in anhydrous acetonitrile containing a non-nucleophilic base (e.g., 2,6-lutidine, 0.2 M).

  • Reaction Initiation: In separate, temperature-controlled reaction vessels at 25 °C, add the aniline solution. Initiate the reaction by adding an equal volume of the respective sulfonyl chloride stock solution.

  • Monitoring: At timed intervals, withdraw aliquots from each reaction mixture, quench with a suitable acidic solution (e.g., dilute HCl in acetonitrile) to stop the reaction, and analyze by HPLC to determine the concentration of the sulfonamide product and the remaining sulfonyl chloride.

  • Data Analysis: Plot the concentration of the product versus time and determine the initial reaction rate for both reagents. The ratio of these rates will provide a quantitative measure of their relative reactivity.

Stability and Handling: Practical Considerations

The stability of heteroaromatic sulfonyl chlorides can be a significant concern for both storage and reaction setup.[7][8] They are generally sensitive to moisture, hydrolyzing to the corresponding sulfonic acid.[11]

Sulfonyl_Chloride Oxazole Sulfonyl Chloride Hydrolysis Hydrolysis (Moisture) Sulfonyl_Chloride->Hydrolysis Sulfonic_Acid Oxazole Sulfonic Acid (Inactive) Hydrolysis->Sulfonic_Acid

Caption: Decomposition pathway of oxazole sulfonyl chlorides.

While there is a lack of direct comparative stability data for ethyl- versus methyl-oxazole sulfonyl chlorides, it is unlikely that the small difference in the alkyl group would lead to a dramatic difference in their hydrolytic stability. Both should be considered moisture-sensitive and handled accordingly.

Best Practices for Handling and Storage:

  • Storage: Store in a desiccator under an inert atmosphere (e.g., nitrogen or argon) at low temperatures (2-8 °C).[12]

  • Handling: Use anhydrous solvents and glassware. Weigh and dispense the reagent quickly in a glove box or under a stream of inert gas.

  • Reaction Conditions: Employ anhydrous reaction conditions and consider the use of a non-nucleophilic base to scavenge the HCl byproduct of the sulfonylation reaction.

Conclusion and Recommendations

The choice between an ethyl-oxazole and a methyl-oxazole sulfonyl chloride will likely be dictated by the specific requirements of the synthetic target and the desired reactivity profile.

Choose Methyl-Oxazole Sulfonyl Chloride when:

  • A slightly higher reaction rate is desired.

  • Reacting with less nucleophilic substrates where enhanced electrophilicity is advantageous.

  • The methyl group is a required structural component of the final molecule.

Choose Ethyl-Oxazole Sulfonyl Chloride when:

  • A slightly more moderate reactivity is acceptable or preferred.

  • The ethyl group is a required structural component of the final molecule.

  • Subtle modulation of physicochemical properties (e.g., lipophilicity) imparted by the ethyl group is desired in the final product.

References

  • Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors. ACS Medicinal Chemistry Letters.
  • Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ETH Library.
  • (1,2-Oxazol-5-yl)methanesulfonyl chloride. Benchchem.
  • Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv.
  • Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors. ACS Medicinal Chemistry Letters.
  • Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ResearchGate.
  • Synthesis of 2-aryl-4-cyano-1,3-oxazole-5-sulfonyl chlorides and N-substituted sulfonamides. ResearchGate.
  • A comprehensive review on biological activities of oxazole derivatives. PMC.
  • Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline.
  • The Oxazole Core: A Technical Guide to its Discovery, Synthesis, and Significance in Drug Development. Benchchem.
  • 2-Ethyl-1,3-benzoxazole-5-sulfonyl chloride. ChemScene.
  • A Comparative Guide to Pyrazine-2-sulfonyl Chloride and Other Heteroaryl Sulfonyl Chlorides in Synthesis. Benchchem.
  • Reactivity Showdown: (2-Chlorophenyl)methanesulfonyl chloride vs. Tosyl chloride. Benchchem.
  • Sulfonyl halide. Wikipedia.

Sources

A Guide to the Spectroscopic Transformation of 3-Ethyl-5-(hydroxymethyl)isoxazole to (3-Ethyl-1,2-oxazol-5-yl)methanesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth spectroscopic comparison of the critical building block, (3-Ethyl-1,2-oxazol-5-yl)methanesulfonyl chloride, and its immediate precursor, 3-ethyl-5-(hydroxymethyl)isoxazole. In pharmaceutical and agrochemical research, the isoxazole moiety is a privileged scaffold, and its derivatives are key intermediates in the synthesis of a wide array of bioactive molecules.[1][2] The conversion of a stable alcohol to a highly reactive sulfonyl chloride is a pivotal synthetic step. Monitoring this transformation with precision is essential for process control and quality assurance.

This document serves as a practical resource for researchers, chemists, and drug development professionals. We will dissect the characteristic changes observed across ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry, providing not just data, but the underlying chemical principles that govern these spectral shifts. The experimental data presented herein is illustrative, synthesized from established spectroscopic principles of isoxazoles and sulfonyl chlorides, and data from closely related, structurally verified compounds to provide a robust and educational comparison.[3][4][5]

The Synthetic Transformation: An Overview

The synthesis of (3-Ethyl-1,2-oxazol-5-yl)methanesulfonyl chloride from 3-ethyl-5-(hydroxymethyl)isoxazole typically involves a two-step process: chlorination of the alcohol to form an intermediate chloride, followed by reaction with a sulfite and subsequent oxidative chlorination. A more direct conceptual pathway, and the one we will use for this spectroscopic guide, involves the conversion of the alcohol to the corresponding sulfonyl chloride. This transformation is characterized by the introduction of the strongly electron-withdrawing sulfonyl chloride group (-SO₂Cl), which profoundly influences the electronic environment of the molecule.

G Precursor 3-Ethyl-5-(hydroxymethyl)isoxazole (Precursor) Reagents SOCl₂ or similar followed by oxidation/chlorination Precursor->Reagents Reaction Product (3-Ethyl-1,2-oxazol-5-yl)methanesulfonyl chloride (Final Product) Reagents->Product

Caption: Synthetic pathway from precursor to final product.

Spectroscopic Characterization Workflow

The structural verification of the starting material and the final product relies on a complementary suite of analytical techniques. Each method provides a unique piece of the structural puzzle. The general workflow for sample analysis is outlined below.

G cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Weigh ~5-10 mg of compound Dissolve Dissolve in appropriate solvent (e.g., CDCl₃ for NMR) Sample->Dissolve NMR ¹H & ¹³C NMR Dissolve->NMR FTIR FT-IR Dissolve->FTIR MS Mass Spectrometry (EI/ESI) Dissolve->MS Elucidation Structural Elucidation & Purity Assessment NMR->Elucidation FTIR->Elucidation MS->Elucidation

Sources

A Comparative Guide to (3-Ethyl-1,2-oxazol-5-yl)methanesulfonyl chloride in Drug Discovery: Cost-Benefit Analysis & Synthetic Protocols

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently guide medicinal chemistry teams through the critical transition from early-stage hit identification to late-stage lead optimization. A recurring bottleneck in this process is the over-reliance on ubiquitous, low-cost building blocks. While standard reagents like methanesulfonyl chloride (MsCl) are excellent for initial structure-activity relationship (SAR) probing, they often fail to generate the intellectual property (IP) novelty or the specific physicochemical properties required for a clinical candidate.

This guide provides an objective cost-benefit analysis of transitioning to a highly specialized reagent: (3-Ethyl-1,2-oxazol-5-yl)methanesulfonyl chloride . By analyzing its mechanistic advantages, comparative performance, and handling protocols, we can determine exactly when the high upfront cost of this building block is justified by its downstream biological and strategic benefits.

Mechanistic Rationale: Why This Specific Scaffold?

To understand the value of (3-Ethyl-1,2-oxazol-5-yl)methanesulfonyl chloride, we must deconstruct its molecular architecture and understand the causality behind its design:

  • The Isoxazole Bioisostere: The isoxazole ring is a privileged, field-proven bioisostere for carboxylic acids, amides, and phenyl rings[1]. It provides directional hydrogen-bond accepting capabilities via its nitrogen and oxygen atoms, which can engage target protein backbones without the desolvation penalty associated with highly polar functional groups.

  • The 3-Ethyl Vector: The ethyl substituent provides a tunable, sp3-rich lipophilic vector. In structure-based drug design, this specific steric bulk is often ideal for occupying shallow hydrophobic pockets adjacent to the primary binding site, enhancing target residence time.

  • The Methylene Spacer (Insulation Effect): Direct heteroaryl sulfonyl chlorides are notoriously unstable; the electron-withdrawing nature of the heteroaromatic ring often leads to rapid decomposition via sulfur dioxide (

    
    ) extrusion at room temperature[2]. By introducing a methylene spacer (-
    
    
    
    -
    
    
    -), the sulfonyl group is electronically insulated from the isoxazole ring. This prevents
    
    
    extrusion, yielding a bench-stable reagent that forms a highly flexible, sp3-rich sulfonamide linkage.

Cost-Benefit Analysis: Specialized vs. Commodity Reagents

The decision to utilize (3-Ethyl-1,2-oxazol-5-yl)methanesulfonyl chloride must be driven by a clear ROI (Return on Investment) calculation. The table below synthesizes the quantitative and qualitative data comparing this specialized reagent against standard industry alternatives.

FeatureMethanesulfonyl Chloride (MsCl)Phenylmethanesulfonyl Chloride (PMSCl)(3-Ethyl-1,2-oxazol-5-yl)methanesulfonyl chloride
Relative Cost Extremely Low (<$1/g)Low (~$2/g)High (>$150/g)
IP Generation Potential None (Highly crowded space)Low (Standard modification)High (Niche bioisostere, rare vector)
Metabolic Stability Moderate (Prone to oxidation)Low (Rapid benzylic oxidation)High (Isoxazole ring resists CYP450 degradation)
Physicochemical Impact Drastically increases polarityIncreases lipophilicity / cLogPBalanced lipophilicity with H-bond acceptors
Reactivity Profile Very High (Exothermic)HighModerate (Requires nucleophilic catalysis)
Primary Application Early SAR, basic solubilizationHydrophobic pocket mappingLate-stage lead optimization, IP generation

The Verdict: The high cost of (3-Ethyl-1,2-oxazol-5-yl)methanesulfonyl chloride is prohibitive for primary screening libraries. However, its benefit becomes exponential during lead optimization. When a lead compound suffers from poor metabolic half-life or is trapped in a crowded patent landscape, the unique geometry and metabolic stability of the 3-ethyl-isoxazole moiety provide a rapid, single-step solution to rescue the program[3].

Workflow & Decision Matrix

To systemize the reagent selection process, I have designed the following decision matrix. It illustrates the logical relationship between project phase, cost constraints, and metabolic liabilities.

G Start Target Scaffold Requires Sulfonylation Standard Standard SAR Phase (Cost-Efficiency Priority) Start->Standard Initial Screen Specialized Lead Optimization Phase (IP & Bioisostere Priority) Start->Specialized Overcome Liabilities MsCl MsCl / TsCl (High Reactivity, <$1/g) Standard->MsCl Isoxazole (3-Ethyl-1,2-oxazol-5-yl)methanesulfonyl chloride (Unique Vector, >$150/g) Specialized->Isoxazole Assay In Vitro Microsomal Stability & Target Binding Assays MsCl->Assay Isoxazole->Assay Assay->Specialized Poor Half-life / Off-target Success Clinical Candidate (Optimized PK/PD) Assay->Success Favorable Profile

Decision matrix for selecting specialized heteroaryl sulfonyl chlorides in SAR optimization.

Experimental Protocol: Self-Validating Sulfonylation

Working with specialized heteroaryl sulfonyl chlorides requires precision. Poor handling can lead to hydrolysis, wasting expensive reagents. The following protocol for the sulfonylation of a secondary amine is designed as a self-validating system : it incorporates specific checks to ensure that unreacted electrophiles do not contaminate downstream biological assays.

Materials Required:
  • Target Secondary Amine (1.0 equiv)

  • (3-Ethyl-1,2-oxazol-5-yl)methanesulfonyl chloride (1.2 equiv)

  • Anhydrous Pyridine (3.0 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Scavenger: N,N-dimethylethylenediamine (0.5 equiv)

Step-by-Step Methodology & Causality:

Step 1: Preparation under Inert Atmosphere

  • Action: Dissolve the target amine (1.0 equiv) in anhydrous DCM (0.2 M concentration) under a nitrogen atmosphere.

  • Causality: Water is a potent nucleophile that will outcompete the amine for the sulfonyl electrophile, generating an unreactive sulfonic acid. Anhydrous conditions are non-negotiable to protect the ROI of the expensive reagent.

Step 2: Base Selection and Catalysis

  • Action: Add anhydrous Pyridine (3.0 equiv) to the solution and cool to 0 °C.

  • Causality: While DIPEA or TEA are common, Pyridine is deliberately chosen here. It acts not just as an acid scavenger, but as a nucleophilic catalyst, forming a highly reactive, transient sulfonylpyridinium intermediate. This accelerates the reaction with sterically hindered amines before the sulfonyl chloride can degrade.

Step 3: Electrophile Addition

  • Action: Dissolve (3-Ethyl-1,2-oxazol-5-yl)methanesulfonyl chloride (1.2 equiv) in a minimum volume of DCM and add dropwise to the 0 °C solution. Stir for 2 hours, allowing it to slowly warm to room temperature.

  • Causality: Dropwise addition at low temperatures controls the exothermic nature of the reaction, preventing localized heating that could trigger the degradation of the isoxazole ring.

Step 4: The Self-Validating Scavenger Quench (Critical Step)

  • Action: After TLC indicates consumption of the starting amine, add N,N-dimethylethylenediamine (0.5 equiv) and stir for 15 minutes.

  • Causality & Validation: This primary amine acts as a scavenger. It rapidly reacts with any leftover (3-Ethyl-1,2-oxazol-5-yl)methanesulfonyl chloride to form a highly polar, water-soluble adduct. Validation Check: By analyzing the aqueous layer post-extraction via LC-MS, the presence of this adduct confirms that all excess electrophile was successfully neutralized. This guarantees that your final isolated product is free of reactive alkylating/sulfonylating agents, preventing false positives in biological assays.

Step 5: Workup and Isolation

  • Action: Dilute with DCM and wash sequentially with 1M aqueous HCl (2x), saturated

    
    , and brine. Dry over 
    
    
    
    and concentrate under reduced pressure.
  • Causality: The 1M HCl wash efficiently removes the pyridine and the polar scavenger-adduct, often yielding a crude product pure enough (>95%) to bypass column chromatography, saving time and solvent costs.

References

  • Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate Source: Organic Letters - ACS Publications URL:[Link]

  • Bioisosterism in Drug Design Source: Drug Design Org URL:[Link]

Sources

Safety Operating Guide

(3-Ethyl-1,2-oxazol-5-yl)methanesulfonyl chloride proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I understand that handling highly reactive electrophiles like (3-Ethyl-1,2-oxazol-5-yl)methanesulfonyl chloride requires more than just a basic understanding of laboratory safety—it demands a rigorous, mechanistic approach to chemical lifecycle management. Sulfonyl chlorides are indispensable for synthesizing sulfonamides in drug development, but their disposal presents acute operational hazards.

The following guide provides a field-proven, self-validating protocol for the safe quenching and disposal of this specific heteroaryl sulfonyl chloride, ensuring both operator safety and environmental compliance.

Chemical Profiling & Hazard Assessment

Before initiating any disposal protocol, it is critical to understand the physicochemical behavior of the waste material. (3-Ethyl-1,2-oxazol-5-yl)methanesulfonyl chloride is highly reactive and will rapidly degrade upon exposure to ambient moisture.

Property / ParameterSpecification / Hazard Profile
Chemical Class Heteroaryl Sulfonyl Chloride
Reactivity Highly moisture-sensitive; violent exothermic reaction with water[1].
Primary Hazards Corrosive, lachrymator, causes severe skin burns and eye damage[1].
Hydrolysis Byproducts Hydrogen chloride (HCl) gas, corresponding sulfonic acid[2].
Target Quench pH 7.0 – 9.0 (Neutral to slightly basic)[3].
Quench Temperature < 10 °C (Ice-water bath required)[3].

Mechanistic Insight: The Chemistry of the Quench

Directly disposing of reactive sulfonyl chlorides into aqueous waste streams is a severe safety violation. When water attacks the highly electrophilic sulfur atom, the S-Cl bond cleaves, resulting in a violently that rapidly off-gasses toxic hydrogen chloride (HCl) aerosols[1].

To safely neutralize this material, we must manipulate the reaction kinetics and thermodynamics. By dissolving the sulfonyl chloride in an inert, water-miscible co-solvent (such as THF or acetone), we dilute the reactive species and prevent localized thermal runaways[4]. Slowly introducing this solution to a cold, aqueous weak base (e.g., NaHCO₃) serves a dual purpose: the base acts as a thermodynamic sink to immediately neutralize the generated HCl (preventing gas evolution), and it irreversibly drives the equilibrium toward the formation of the stable, water-soluble sodium (3-ethyl-1,2-oxazol-5-yl)methanesulfonate salt[2].

Operational Workflow Visualization

DisposalWorkflow A Identify & Isolate Sulfonyl Chloride Waste B Dissolve in Inert Solvent (e.g., THF or Acetone) A->B D Slow Dropwise Addition (Maintain < 10°C) B->D C Prepare Ice-Cold Basic Solution (NaHCO3) C->D E Stir to Room Temp (30-60 Minutes) D->E F Verify Complete Quench (pH 7-9 & No Exotherm) E->F G Separate Phases (If Applicable) F->G H Aqueous Waste Stream (Contains Sulfonate Salts) G->H I Organic Waste Stream (Solvent Recovery/Disposal) G->I

Figure 1: Controlled quenching and waste segregation workflow for reactive sulfonyl chlorides.

Standard Operating Procedure (SOP): Step-by-Step Quenching

This protocol is designed as a self-validating system . Operators must rely on two distinct feedback loops during the quench: thermal monitoring and pH verification.

Phase 1: Logistical Preparation
  • Personal Protective Equipment (PPE): Don tightly fitting splash goggles, a full face shield, heavy-duty chemical-resistant nitrile gloves, and a closed-front lab coat[2].

  • Environmental Control: All operations must be conducted inside a certified, properly functioning chemical fume hood with the sash lowered to the minimum workable height[2].

Phase 2: The Quenching Protocol
  • Solvent Dilution: Dissolve the unreacted (3-Ethyl-1,2-oxazol-5-yl)methanesulfonyl chloride waste in an inert, water-miscible solvent (e.g., dry THF or acetone). Aim for a dilution ratio of at least 1:5 to 1:10 (v/v). Causality: This step is critical to moderate the reaction kinetics and prevent sudden, uncontrollable exotherms upon contact with water[4].

  • Base Bath Preparation: In a suitably sized Erlenmeyer flask (at least 3x the total anticipated liquid volume), prepare a saturated aqueous solution of sodium bicarbonate (NaHCO₃). You must use a 5-to-10 molar excess of base relative to the sulfonyl chloride[2].

  • Thermal Control: Submerge the flask in an ice-water bath. Add a magnetic stir bar and initiate vigorous stirring. Allow the basic solution to cool to 0–5 °C[3].

  • Controlled Addition: Using a pressure-equalizing addition funnel (or a Pasteur pipette for small scales), add the diluted sulfonyl chloride solution dropwise into the chilled, stirring base.

    • Causality & Observation: The neutralization of HCl will generate carbon dioxide (CO₂), resulting in vigorous effervescence[2]. The dropwise rate ensures that foaming does not overflow the flask and that the internal temperature remains strictly below 10 °C[3].

  • Maturation: Once the addition is complete, maintain stirring in the ice bath for 30–60 minutes to ensure the complete consumption of the sterically hindered heteroaryl sulfonyl chloride[3]. Remove the ice bath and allow the mixture to equilibrate to room temperature.

Phase 3: Post-Quench Validation & Waste Segregation
  • System Validation: Visual cessation of effervescence is not enough to confirm safety. Dip a strip of pH paper into the aqueous layer. The pH must read between 7 and 9[3]. If the solution is acidic, the quench is incomplete or the base was exhausted; carefully add additional saturated NaHCO₃ until slightly basic.

  • Phase Separation: If a water-immiscible co-solvent was used during the reaction or dilution, transfer the mixture to a separatory funnel and separate the layers.

  • Waste Segregation:

    • Aqueous Waste: The aqueous layer now safely contains the neutralized sodium (3-ethyl-1,2-oxazol-5-yl)methanesulfonate salt and NaCl. Dispose of this in the designated aqueous hazardous waste stream[3].

    • Organic Waste: Dispose of the organic layer in the appropriate solvent waste carboy, ensuring strict depending on the specific solvents utilized[5].

References

  • Title: Methanesulfonyl chloride - Wikipedia Source: Wikipedia URL: [Link]

  • Title: An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides Source: MDPI (International Journal of Molecular Sciences) URL: [Link]

  • Title: Chapter 45.7 Chemical Hygiene and Safety Plan – Work Processes Source: Berkeley Lab Environmental Health and Safety (EHS) URL: [Link]

Sources

Personal protective equipment for handling (3-Ethyl-1,2-oxazol-5-yl)methanesulfonyl chloride

Author: BenchChem Technical Support Team. Date: March 2026

Operational and Safety Guide: Handling (3-Ethyl-1,2-oxazol-5-yl)methanesulfonyl chloride

As a Senior Application Scientist, I recognize that handling highly reactive heterocyclic sulfonyl chlorides requires more than a cursory glance at a safety data sheet. (3-Ethyl-1,2-oxazol-5-yl)methanesulfonyl chloride (CAS: 2378502-21-5) is a critical electrophilic building block in drug discovery, primarily used for synthesizing sulfonamides. However, it presents severe operational hazards: it is highly corrosive (H314), corrosive to metals (H290), and violently water-reactive[1].

When this compound contacts ambient moisture, it undergoes rapid exothermic hydrolysis, generating hydrogen chloride (HCl) gas and (3-ethyl-1,2-oxazol-5-yl)methanesulfonic acid. This guide provides a self-validating, causality-driven framework for the personal protective equipment (PPE), handling procedures, and disposal protocols required to manage this reagent safely.

I. Causality-Driven PPE Matrix

Standard laboratory attire is insufficient for handling reactive sulfonyl chlorides. Because this reagent is typically dissolved in aggressive organic solvents (e.g., Dichloromethane, THF), your PPE must protect against both the corrosive solute and the permeating solvent[2].

Table 1: Quantitative and Qualitative PPE Specifications

Equipment CategoryRecommended SpecificationCausality / Mechanistic Rationale
Eye/Face Indirect-vent splash goggles + Polycarbonate Face ShieldProtects against unpredictable splattering caused by exothermic HCl gas evolution during accidental moisture exposure[2].
Hand Protection Heavy-duty Butyl Rubber (>0.3 mm) or Silver Shield® glovesStandard 4-mil nitrile gloves are permeated by DCM/THF in <3 minutes. Butyl rubber provides >4 hours of breakthrough resistance against these carrier solvents.
Body Protection Flame-Resistant (FR) Lab Coat + Neoprene Acid ApronPrevents severe skin burns (H314) and protects against the ignition of flammable carrier solvents[3].
Respiratory Class II Chemical Fume Hood (Face velocity 80-100 fpm)Captures corrosive HCl vapors and volatile organic solvents, preventing respiratory tract irritation and acute pulmonary edema[4].

II. Operational Plan: Reaction Setup and Handling

Field Insight: Because (3-Ethyl-1,2-oxazol-5-yl)methanesulfonyl chloride possesses alpha-protons on the methanesulfonyl group, reacting it with amines in the presence of strong tertiary bases (like triethylamine) often proceeds via a highly reactive sulfene intermediate. Maintaining strict temperature control is not just a safety measure—it is a chemical necessity to prevent runaway oligomerization and ensure high product yields.

Protocol A: Inert Transfer and Reaction Execution

  • Environmental Control: Secure a clean, dry workstation within a certified chemical fume hood. Ensure all glassware is flame-dried or oven-dried (120 °C) and purged with Argon or Nitrogen for 15 minutes to eliminate ambient moisture[4].

  • Solvent Preparation: Dissolve your nucleophile (amine) and base in an anhydrous solvent. Lower the reaction flask into an ice-water bath and allow it to equilibrate to 0 °C.

  • Reagent Transfer: Using a gas-tight glass syringe with a PTFE hub, draw up the required volume of the sulfonyl chloride. Crucial: Avoid prolonged contact with stainless steel needles, as sulfonyl chlorides are highly corrosive to metals (H290) and can introduce metal-chloride impurities into your reaction[1].

  • Controlled Addition: Add the sulfonyl chloride dropwise (approx. 1 drop/second) to the vigorously stirred reaction mixture. Monitor the internal temperature; do not allow it to exceed 5 °C during the addition phase.

III. Disposal and Quenching Plan

Never dispose of unquenched sulfonyl chlorides into general aqueous or organic waste streams. If sealed in a waste carboy, the delayed hydrolysis will generate massive HCl gas pressure, leading to catastrophic container rupture[5]. Deliberate, temperature-controlled quenching is a non-negotiable prerequisite to disposal.

Table 2: Quantitative Quenching Parameters

ParameterQuantitative ValueOperational Rationale
Quench Bath Temp 0 °C to 5 °CSuppresses the violent exothermic nature of sulfonyl chloride hydrolysis.
Base Concentration 1.0 M NaOH or Saturated NaHCO₃Rapidly neutralizes HCl and sulfonic acid byproducts, preventing acidic vapor release.
Reagent Ratio 10 mL Base per 1 g Sulfonyl ChlorideEnsures a vast stoichiometric excess of base to maintain pH > 8 throughout the quench[5].
Stirring Rate > 500 RPMPrevents localized acidic hot-spots and biphasic pooling of the dense sulfonyl chloride.

Protocol B: Step-by-Step Quenching Methodology

  • Bath Preparation: In a wide-mouth Erlenmeyer flask inside the fume hood, prepare a quenching bath consisting of crushed ice and 1.0 M NaOH (refer to Table 2 for ratios). Begin vigorous magnetic stirring.

  • Addition: Using a pipette, transfer the residual (3-Ethyl-1,2-oxazol-5-yl)methanesulfonyl chloride dropwise into the center of the vortex.

  • Validation: Allow the mixture to stir for 30 minutes as the ice melts. Test the solution with pH indicator paper. The solution must register a pH > 8. If it is acidic, add additional 1.0 M NaOH until basicity is restored[3].

  • Segregation: Once bubbling has completely ceased and the solution is at room temperature, transfer the neutralized liquid to a designated, properly labeled "Aqueous Basic Hazardous Waste" container[5].

IV. Workflow Visualization

The following diagram outlines the logical decision tree for handling and disposing of sulfonyl chlorides, ensuring a self-validating safety loop.

G N1 Pre-Operation: PPE & Hood Setup N2 Inert Atmosphere (Ar/N2 Purge) N1->N2 N3 Reagent Transfer (Syringe/Cannula) N2->N3 N4 Reaction Execution (0°C, Dropwise) N3->N4 N5 Residual Chemical Remaining? N4->N5 N6 Quench Protocol (Ice + 1M NaOH) N5->N6 Yes N7 Aqueous Basic Waste Disposal N5->N7 No N6->N7

Workflow for safe handling, reaction execution, and quenching of sulfonyl chlorides.

References

  • TCI Chemicals. "Safety Data Sheet: p-Xylene-2-sulfonyl Chloride (Representative Sulfonyl Chloride Hazards)." TCI Europe N.V.
  • Cornell University Environment, Health and Safety. "Chapter 8 - Chemical Hazards." American Chemical Society Guidelines Adaptation.
  • National Research Council. "Chapter 8: Management of Waste." Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press, 2011.
  • National Research Council. "Working with Chemicals." Prudent Practices in the Laboratory. NCBI Bookshelf.
  • Wayne State University Office of Environmental Health & Safety. "Corrosive Chemicals Standard Operating Procedure (SOP).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.